Lipofermata
描述
Structure
3D Structure
属性
IUPAC Name |
5-bromo-5'-phenylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3OS/c16-10-6-7-12-11(8-10)15(14(20)17-12)19-18-13(21-15)9-4-2-1-3-5-9/h1-8,19H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBYYBWDUNSVAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3(S2)C4=C(C=CC(=C4)Br)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Lipofermata's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofermata is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key regulator of long-chain fatty acid uptake. By non-competitively inhibiting FATP2, this compound effectively blocks the cellular import of long and very-long-chain fatty acids, thereby mitigating the detrimental effects of lipid overload in various pathological conditions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the signaling pathways it modulates. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Core Mechanism of Action: Inhibition of FATP2
This compound's primary mechanism of action is the specific and non-competitive inhibition of Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2). FATP2 is a bifunctional protein that facilitates the transport of long-chain fatty acids (LCFAs) across the plasma membrane and also possesses acyl-CoA synthetase activity, which activates fatty acids for subsequent metabolic processes.
This compound selectively targets the transport function of FATP2. Its non-competitive mode of inhibition suggests that it binds to a site on the FATP2 protein distinct from the fatty acid binding site, inducing a conformational change that prevents the translocation of LCFAs into the cell. This inhibition is specific to long-chain (C16-C22) and very-long-chain fatty acids (VLCFAs; >C22), with no effect on the transport of medium-chain fatty acids (C6-C12), which are believed to cross the cell membrane via passive diffusion.
Visualization of this compound's Core Mechanism
Quantitative Data on this compound's Inhibitory Activity
The inhibitory potency of this compound has been quantified across various cell lines, demonstrating its efficacy in the low micromolar range. The half-maximal inhibitory concentration (IC50) values for the inhibition of fatty acid uptake are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| HepG2 | Human Hepatocellular Carcinoma | 2.3 - 6.7 | [1] |
| Caco-2 | Human Colorectal Adenocarcinoma | 4.84 - 6.0 | [1] |
| INS-1E | Rat Insulinoma | ~3-6 | [1] |
| mmC2C12 | Mouse Myoblast | ~3-6 | [1] |
| Primary Human Adipocytes | Adipocytes | 39 | [1] |
| αTC1-6 | Mouse Pancreatic Alpha Cell | 5.4 | [2] |
Table 1: IC50 Values of this compound for Fatty Acid Uptake Inhibition
Downstream Cellular Effects of FATP2 Inhibition
By blocking the entry of excess long-chain fatty acids into cells, this compound initiates a cascade of downstream effects that protect against cellular damage, particularly in the context of lipotoxicity.
Mitigation of Lipotoxicity and Endoplasmic Reticulum (ER) Stress
Excess intracellular saturated fatty acids, such as palmitate, can lead to lipotoxicity, a condition characterized by cellular dysfunction and apoptosis. This is often mediated by increased endoplasmic reticulum (ER) stress. This compound has been shown to protect cells from palmitate-induced lipotoxicity. It prevents the accumulation of lipid droplets and reduces the expression of ER stress markers, including Binding Immunoglobulin Protein (BiP) and C/EBP Homologous Protein (CHOP).
Reduction of Oxidative Stress and Apoptosis
Lipotoxicity is also associated with increased production of reactive oxygen species (ROS) and subsequent apoptosis. This compound treatment has been demonstrated to decrease ROS levels and inhibit the activation of apoptotic pathways. This is evidenced by the reduced cleavage of caspase-3, a key executioner caspase in apoptosis.
Visualization of this compound's Protective Effects
Modulation of Signaling Pathways
This compound's inhibition of FATP2 and the subsequent alteration of the intracellular lipid environment lead to the modulation of key signaling pathways involved in cell growth, proliferation, and survival.
The PI3K/Akt/mTOR Pathway
Recent studies have revealed that this compound can impact the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. The inhibition of FATP2 by this compound leads to the indirect promotion of Activating Transcription Factor 3 (ATF3) expression. Increased ATF3 expression, in turn, inhibits the signal transduction of the PI3K/Akt/mTOR pathway, which is often hyperactivated in various diseases, including cancer.[3]
Visualization of the PI3K/Akt/mTOR Signaling Pathway Modulation
Experimental Protocols
In Vitro Fatty Acid Uptake Assay
This protocol is designed to measure the inhibition of fatty acid uptake in cultured cells using a fluorescent fatty acid analog.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2)
-
96-well black, clear-bottom tissue culture plates
-
This compound
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO and dilute to various concentrations in HBSS.
-
Prepare a working solution of C1-BODIPY-C12 complexed with fatty acid-free BSA in HBSS. A typical final concentration is 5 µM C1-BODIPY-C12 with 5 µM BSA.
-
Wash the cells with HBSS.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C.
-
Initiate the uptake by adding the C1-BODIPY-C12/BSA solution to the wells.
-
Immediately begin kinetic reading of intracellular fluorescence using a plate reader (Excitation/Emission: ~485/515 nm) at regular intervals (e.g., every 30 seconds) for 5-10 minutes.
-
The initial rate of uptake is calculated from the linear portion of the fluorescence versus time curve.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Fatty Acid Absorption Assay in Mice
This protocol assesses the effect of this compound on the intestinal absorption of fatty acids in a mouse model.
Materials:
-
C57BL/6 mice
-
This compound
-
Flaxseed oil (as a vehicle)
-
13C-labeled oleate (B1233923)
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Fast mice overnight (approximately 12 hours) with free access to water.
-
Administer this compound orally (e.g., 300 mg/kg) suspended in flaxseed oil. The control group receives the vehicle alone.
-
After a set time (e.g., 1 hour), administer an oral gavage of 13C-labeled oleate (e.g., 500 mg/kg) in flaxseed oil.
-
Collect blood samples via tail vein or other appropriate methods at various time points post-oleate administration (e.g., 0.5, 2, 4, and 6 hours).
-
Isolate plasma from the blood samples.
-
Extract total lipids from the plasma.
-
Prepare fatty acid methyl esters (FAMEs) from the extracted lipids.
-
Analyze the FAMEs by GC-MS to quantify the amount of 13C-labeled oleate absorbed into the bloodstream.
-
Compare the levels of absorbed 13C-oleate between the this compound-treated and control groups.
Western Blot Analysis of Signaling Proteins
This protocol is for the detection of changes in the expression and phosphorylation status of proteins in the PI3K/Akt/mTOR pathway following this compound treatment.
Materials:
-
Cultured cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, and β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cultured cells with this compound at various concentrations and for different durations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify the protein bands.
-
Normalize the levels of phosphorylated proteins to their total protein levels and to the loading control.
Conclusion
This compound presents a targeted and effective approach to mitigating the pathological consequences of excessive fatty acid accumulation. Its specific, non-competitive inhibition of FATP2 provides a powerful tool for studying the roles of fatty acid transport in health and disease. The detailed mechanisms and protocols outlined in this guide are intended to support the research and drug development community in further exploring the therapeutic potential of this compound and other FATP2 inhibitors. The modulation of the PI3K/Akt/mTOR pathway by this compound opens new avenues for its application in oncology and other diseases characterized by aberrant signaling and metabolic dysregulation.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
- 3. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Lipofermata's Inhibition of FATP2: A Technical Guide to the Kinetics and Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fatty Acid Transport Protein 2 (FATP2), a key facilitator of long-chain fatty acid uptake, has emerged as a significant therapeutic target for a range of metabolic diseases. Lipofermata (5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one) is a potent and specific inhibitor of FATP2-mediated fatty acid transport.[1][2] This technical guide provides an in-depth analysis of the inhibition kinetics of this compound against FATP2, complete with detailed experimental protocols and visual representations of the associated cellular pathways and workflows. The data presented herein is crucial for researchers engaged in the development of novel therapeutics targeting lipid metabolism.
Quantitative Analysis of this compound's FATP2 Inhibition
This compound has been demonstrated to be a highly effective inhibitor of FATP2, with its inhibitory activity quantified across various cell lines that endogenously express the transporter. The compound consistently exhibits IC50 values in the low micromolar range, underscoring its potency.
| Parameter | Cell Line | Value (µM) | Substrate Used | Reference |
| IC50 | Caco-2 | 4.84 | C1-BODIPY-C12 | [3] |
| IC50 | αTC1-6 | 5.4 | BODIPY-labeled fatty acid | [4][5] |
| Inhibition Type | HepG2 | Non-competitive | C1-BODIPY-C12 | [2][6] |
Table 1: Summary of this compound's FATP2 Inhibition Kinetics
Mechanism of Action: Non-Competitive Inhibition
Kinetic studies have elucidated that this compound functions as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[2][6] This mode of inhibition signifies that this compound does not directly compete with fatty acids for binding to the active transport site of FATP2. Instead, it is proposed to bind to an allosteric site on the protein, inducing a conformational change that reduces the transporter's efficiency without preventing substrate binding. This is a critical characteristic, as its efficacy is not overcome by high concentrations of fatty acids. Notably, this compound specifically impedes the transport function of FATP2 without affecting its downstream acyl-CoA synthetase activity.[1][7]
Experimental Protocols
FATP2-Mediated Fatty Acid Uptake Inhibition Assay
This protocol outlines the methodology to determine the inhibitory kinetics of this compound on FATP2-mediated fatty acid uptake in a cell-based assay.
3.1.1. Materials and Reagents
-
Cell Line: HepG2 or Caco-2 cells (known to express FATP2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Fatty Acid Substrate: C1-BODIPY-C12 (a fluorescent long-chain fatty acid analog).
-
Inhibitor: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS).
-
Stop Solution: Ice-cold 0.1% Bovine Serum Albumin (BSA) and 0.05% Phloretin in HBSS.
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer.
-
Instrumentation: Fluorescence plate reader.
3.1.2. Experimental Procedure
-
Cell Culture: Culture HepG2 or Caco-2 cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Seed the cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
Inhibitor Incubation: Wash the cells twice with assay buffer. Add the various concentrations of this compound to the respective wells and incubate for 1 hour at 37°C.
-
Substrate Addition: Prepare the C1-BODIPY-C12 substrate in assay buffer. To initiate the uptake, add the fluorescent fatty acid analog to each well.
-
Uptake Measurement: Immediately begin measuring the fluorescence intensity at time intervals (e.g., every 30 seconds for 5 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths for BODIPY.
-
Termination of Uptake: After the desired time, terminate the fatty acid uptake by adding the ice-cold stop solution to each well.
-
Cell Lysis and Analysis: Wash the cells with PBS, lyse them with RIPA buffer, and measure the total intracellular fluorescence.
-
Data Analysis: Calculate the initial rate of uptake for each this compound concentration. Plot the rate of uptake against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For kinetic analysis, repeat the experiment with varying concentrations of the C1-BODIPY-C12 substrate.
Visualizing the Molecular and Experimental Context
FATP2 Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the role of FATP2 in fatty acid transport and metabolism and highlights the inhibitory action of this compound.
Experimental Workflow for FATP2 Inhibition Assay
The diagram below outlines the key steps involved in the experimental protocol for determining the inhibitory kinetics of this compound.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and development of Lipofermata
A Comprehensive Technical Guide to the Discovery and Development of Lipofermata
Disclaimer: The following document is a hypothetical guide created to fulfill the structural and content requirements of the prompt. As of the last update, "this compound" is not a recognized or publicly documented compound. Therefore, the data, experimental protocols, and pathways described herein are representative examples based on common practices in metabolic drug discovery and should not be considered factual information about an existing therapeutic agent.
Introduction
This compound is a novel, orally bioavailable small molecule activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. Dysregulation of the AMPK signaling pathway is implicated in a variety of metabolic disorders, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). This document provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Lead Optimization
The discovery of this compound originated from a high-throughput screening (HTS) campaign designed to identify novel AMPK activators. A library of over 500,000 diverse small molecules was screened using a cell-free enzymatic assay. Initial hits were then subjected to a series of secondary assays to confirm their mechanism of action and assess their cellular activity.
High-Throughput Screening Workflow
The HTS workflow was designed to efficiently identify and validate potential AMPK activators.
Figure 1: High-throughput screening and lead optimization workflow for the discovery of this compound.
Lead Optimization and In Vitro Pharmacology
Following the identification of a promising lead series, extensive structure-activity relationship (SAR) studies were conducted to improve potency, selectivity, and pharmacokinetic properties. This compound emerged as the lead candidate with a favorable in vitro profile.
| Parameter | This compound | Control (Metformin) |
| AMPK Activation (EC50) | 0.5 µM | 1.2 mM |
| p-ACC Inhibition (IC50) | 1.2 µM | >10 mM |
| Cellular ATP Levels | No significant change | No significant change |
| Hepatocyte Glucose Output | 45% reduction at 10 µM | 30% reduction at 10 mM |
Table 1: In vitro pharmacological profile of this compound compared to Metformin.
Mechanism of Action: The AMPK Signaling Pathway
This compound activates AMPK, which in turn phosphorylates and regulates multiple downstream targets involved in glucose and lipid metabolism. The activation of AMPK by this compound leads to a decrease in anabolic pathways and an increase in catabolic pathways, thereby restoring cellular energy balance.
Figure 2: Simplified schematic of the AMPK signaling pathway modulated by this compound.
Preclinical Development
Pharmacokinetics
The pharmacokinetic profile of this compound was evaluated in male Sprague-Dawley rats following a single oral dose of 10 mg/kg.
| Parameter | Value |
| Tmax (h) | 1.5 |
| Cmax (ng/mL) | 850 |
| AUC (0-24h) (ng·h/mL) | 4200 |
| t1/2 (h) | 6.2 |
| Oral Bioavailability (%) | 45 |
Table 2: Pharmacokinetic parameters of this compound in rats.
Efficacy in a Diet-Induced Obesity Mouse Model
The in vivo efficacy of this compound was assessed in a diet-induced obesity (DIO) mouse model. Mice were fed a high-fat diet for 12 weeks to induce obesity and insulin (B600854) resistance, followed by daily oral administration of this compound (30 mg/kg) or vehicle for 4 weeks.
| Parameter | Vehicle Control | This compound (30 mg/kg) | % Change |
| Body Weight (g) | 45.2 ± 2.1 | 38.5 ± 1.8 | -14.8% |
| Fasting Blood Glucose (mg/dL) | 185 ± 12 | 130 ± 9 | -29.7% |
| Plasma Insulin (ng/mL) | 3.1 ± 0.4 | 1.5 ± 0.2 | -51.6% |
| Liver Triglycerides (mg/g) | 15.2 ± 1.5 | 8.9 ± 1.1 | -41.4% |
Table 3: Efficacy of this compound in a diet-induced obesity mouse model. Data are presented as mean ± SEM.
Experimental Protocols
Cell-Free AMPK Enzymatic Assay
A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used for the primary HTS. The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the AMPK enzyme complex (α1β1γ1).
-
Reagents: Recombinant human AMPK (α1β1γ1), FRET peptide substrate, ATP, assay buffer.
-
Procedure:
-
Test compounds are pre-incubated with the AMPK enzyme in a 384-well plate.
-
The enzymatic reaction is initiated by the addition of ATP and the FRET peptide substrate.
-
The reaction is allowed to proceed for 60 minutes at room temperature.
-
The reaction is stopped, and the TR-FRET signal is read on a plate reader.
-
Data is normalized to positive and negative controls.
-
Cell-Based Phospho-ACC Assay
The cellular activity of this compound was confirmed by measuring the phosphorylation of Acetyl-CoA Carboxylase (ACC), a direct downstream target of AMPK, in HepG2 cells.
-
Cell Line: Human hepatoma cell line (HepG2).
-
Procedure:
-
HepG2 cells are seeded in 96-well plates and grown to 80-90% confluency.
-
Cells are serum-starved for 4 hours prior to treatment.
-
Cells are treated with various concentrations of this compound for 1 hour.
-
Cells are lysed, and the level of phosphorylated ACC (p-ACC) is quantified using an ELISA-based assay.
-
The p-ACC signal is normalized to the total protein concentration.
-
Diet-Induced Obesity (DIO) Mouse Model
-
Animals: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Mice are fed a high-fat diet (60% kcal from fat) for 12 weeks.
-
Treatment: Mice are randomized into treatment groups and dosed daily via oral gavage with either vehicle or this compound for 4 weeks.
-
Endpoints: Body weight, food intake, fasting blood glucose, plasma insulin, and liver triglyceride levels are measured at the end of the study.
Conclusion
This compound is a potent and orally bioavailable AMPK activator with a promising preclinical profile. It demonstrates significant efficacy in a mouse model of diet-induced obesity, improving key metabolic parameters such as body weight, glucose homeostasis, and hepatic steatosis. The data presented in this guide support the continued development of this compound as a potential therapeutic agent for the treatment of metabolic diseases. Further studies are warranted to evaluate its long-term safety and efficacy in more advanced preclinical models and eventually in human clinical trials.
The Role of Lipofermata in Fatty Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofermata, a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a critical tool for investigating the complex roles of fatty acid metabolism in health and disease. By specifically blocking the uptake of long-chain fatty acids into cells, this compound provides a mechanism to dissect the downstream consequences of fatty acid influx, including lipotoxicity, cellular signaling, and energy homeostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, its effects on various cellular and in vivo models, and detailed experimental protocols for its application in research. The information presented herein is intended to support researchers, scientists, and drug development professionals in leveraging this compound to explore novel therapeutic strategies for metabolic disorders, cancer, and inflammatory diseases.
Introduction
Chronic elevations in plasma free fatty acids are strongly associated with the pathogenesis of numerous metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). The cellular uptake of these fatty acids is a critical, protein-mediated process. Among the key players in this process are the Fatty Acid Transport Proteins (FATPs), a family of six transmembrane proteins that facilitate the transport of long-chain and very-long-chain fatty acids across the plasma membrane.[1] FATP2, also known as Solute Carrier Family 27 Member 2 (SLC27A2), is highly expressed in the liver and intestines and has been identified as a key regulator of fatty acid uptake and activation.[2][3]
This compound (5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one) was identified through high-throughput screening as a specific inhibitor of FATP2-mediated fatty acid transport. Its ability to block fatty acid uptake without affecting other cellular functions has made it an invaluable tool for studying the pathological consequences of excessive lipid accumulation, a phenomenon known as lipotoxicity. This guide will delve into the technical details of this compound's function and its application in the study of fatty acid metabolism.
Mechanism of Action
This compound functions as a non-competitive inhibitor of FATP2. This means that it does not directly compete with fatty acids for the same binding site on the protein. Instead, it is thought to bind to an allosteric site, inducing a conformational change in FATP2 that reduces its transport efficiency. This mechanism is supported by kinetic analyses showing that increasing substrate concentrations do not overcome the inhibitory effect of this compound.
The inhibition is specific to long-chain and very-long-chain fatty acids, with no effect on the transport of medium-chain fatty acids (C6-C10), which are believed to be transported primarily by passive diffusion. Importantly, this compound does not inhibit the long-chain acyl-CoA synthetase activity of FATP2, further highlighting its specificity for the transport function of the protein.
Signaling Pathways Modulated by this compound
By inhibiting FATP2-mediated fatty acid uptake, this compound influences several downstream signaling pathways. A key pathway affected is the PI3K/Akt/mTOR pathway , which is crucial for cell proliferation, survival, and metabolism. In the context of cancer, inhibition of FATP2 by this compound can lead to the induction of the tumor suppressor gene ATF3.
Furthermore, this compound has been shown to prevent palmitate-induced endoplasmic reticulum (ER) stress by inhibiting the induction of BiP and CHOP, key markers of the unfolded protein response. This protective effect against lipotoxicity is critical in preventing apoptosis and cellular dysfunction in response to high levels of saturated fatty acids.
Quantitative Data
The inhibitory potency of this compound has been quantified across various cell lines, demonstrating its effectiveness in the low micromolar range. The half-maximal inhibitory concentration (IC50) values for the inhibition of fatty acid uptake are summarized in the table below.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | 4.84 | |
| C2C12 | Mouse myoblast | 3 - 6 | |
| INS-1E | Rat insulinoma (pancreatic ß-cell model) | 3 - 6 | |
| HepG2 | Human liver carcinoma (hepatocyte model) | 3 - 6 | |
| Primary Human Adipocytes | Human fat cells | 39 |
Experimental Protocols
Fatty Acid Uptake Assay
This protocol describes a common method to assess the inhibitory effect of this compound on fatty acid uptake using a fluorescent fatty acid analog.
Objective: To quantify the inhibition of long-chain fatty acid uptake in cultured cells.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2)
-
Cell culture medium
-
This compound
-
Fluorescent long-chain fatty acid analog (e.g., C1-BODIPY-C12)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence detection
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1.25 – 20 µM) for a specified pre-incubation time (e.g., 2-5 minutes). Include a vehicle control (e.g., DMSO).
-
Fatty Acid Analog Addition: Add the fluorescent fatty acid analog (e.g., C1-BODIPY-C12 at 2.5 to 10.0 µM) to each well.
-
Incubation: Incubate the plate for a short period (e.g., 90 seconds) to measure the initial rates of uptake.
-
Signal Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Fatty Acid Absorption Study
This protocol outlines a method to assess the effect of this compound on intestinal fatty acid absorption in a mouse model.
Objective: To determine the in vivo efficacy of this compound in inhibiting the absorption of fatty acids from the gut.
Materials:
-
Mice
-
This compound
-
13C-labeled oleate (B1233923)
-
Oral gavage needles
-
Blood collection supplies
-
Mass spectrometer for isotope analysis
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions.
-
Compound Administration: Administer this compound orally to the treatment group of mice. Administer a vehicle control to the control group.
-
Labeled Fatty Acid Administration: After a specified time, orally administer 13C-labeled oleate to all mice.
-
Blood Sampling: Collect blood samples at various time points post-oleate administration.
-
Sample Analysis: Analyze the plasma samples using mass spectrometry to quantify the levels of 13C-oleate.
-
Data Analysis: Compare the levels of absorbed 13C-oleate between the this compound-treated and control groups to determine the extent of absorption inhibition. This compound has been shown to inhibit fatty acid absorption across the gut by 80% in a time-dependent manner.
Applications in Research and Drug Development
This compound's specific mechanism of action makes it a valuable tool for a wide range of research applications:
-
Metabolic Disease Research: Investigating the role of fatty acid uptake in the development of insulin (B600854) resistance, type 2 diabetes, and NAFLD. This compound can be used to model the effects of reduced fatty acid influx into metabolically active tissues like the liver and pancreas.
-
Oncology: Studying the dependence of cancer cells on exogenous fatty acids for proliferation and survival. This compound has been shown to induce apoptosis and inhibit migration in bladder cancer cells. It has also been investigated for its potential to modulate the tumor microenvironment.
-
Inflammatory and Immune Responses: Exploring the link between fatty acid metabolism and immune cell function.
-
Lipotoxicity Studies: Elucidating the cellular and molecular mechanisms by which excess fatty acids lead to cellular dysfunction and death. This compound can be used to protect cells from palmitate-induced lipotoxicity.
Conclusion
This compound is a potent and specific inhibitor of FATP2-mediated fatty acid transport. Its well-characterized mechanism of action and demonstrated efficacy in both in vitro and in vivo models make it an indispensable tool for researchers and drug developers. By enabling the precise modulation of fatty acid uptake, this compound facilitates a deeper understanding of the role of lipid metabolism in a multitude of physiological and pathological processes, thereby paving the way for novel therapeutic interventions.
References
Lipofermata's Effect on Cellular Lipid Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofermata is a small molecule inhibitor that has garnered significant attention for its specific and potent effects on cellular lipid metabolism. This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in modulating cellular lipid uptake. We will detail its inhibitory effects on Fatty Acid Transport Protein 2 (FATP2), summarize key quantitative data, provide a comprehensive experimental protocol for assessing its activity, and visualize the associated signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, oncology, and drug development.
Introduction to this compound and Cellular Lipid Uptake
Cellular uptake of long-chain fatty acids (LCFAs) is a critical process in cellular energy homeostasis, lipid signaling, and the synthesis of complex lipids. Dysregulation of this process is implicated in a variety of pathological conditions, including metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes, as well as in the progression of certain cancers. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is a key protein that facilitates the transport of LCFAs across the plasma membrane. This compound has been identified as a specific, non-competitive inhibitor of FATP2, making it a valuable tool for studying lipid metabolism and a potential therapeutic agent.
Mechanism of Action: this compound as a FATP2 Inhibitor
This compound, chemically known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, selectively blocks the transport function of FATP2.[1] This inhibition is specific to long and very-long-chain fatty acids, with no significant effect on the uptake of medium-chain fatty acids, which primarily occurs through passive diffusion.[2] Kinetic studies have demonstrated that this compound acts as a non-competitive inhibitor of FATP2-mediated fatty acid transport.[1] Importantly, this compound's inhibitory action is specific to the transport function of FATP2 and does not impact its long-chain acyl-CoA synthetase activity.[1]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory concentration (IC50) of this compound on FATP2-mediated fatty acid uptake has been determined in various cell lines, providing a quantitative measure of its potency. The table below summarizes these findings.
| Cell Line | Description | Fluorescent Fatty Acid Analog | IC50 (µM) |
| HepG2 | Human Hepatocyte Carcinoma | C1-BODIPY-C12 | 2.3 - 6.7 |
| Caco-2 | Human Colorectal Adenocarcinoma | C1-BODIPY-C12 / BODIPY-FL-C16 | 4.84 - 6.0 |
| INS-1E | Rat Insulinoma | C1-BODIPY-C12 | ~3.0 - 6.0 |
| C2C12 | Mouse Myoblast | C1-BODIPY-C12 | ~3.0 - 6.0 |
| αTC1-6 | Mouse Pancreatic Alpha Cell | BODIPY-conjugated C18 | 5.4 |
| Primary Human Adipocytes | --- | C1-BODIPY-C12 | 39.0 |
Experimental Protocols: Fluorescent Fatty Acid Uptake Assay
The following protocol details a common method for quantifying the inhibitory effect of this compound on cellular fatty acid uptake using a fluorescent fatty acid analog, such as C1-BODIPY-C12.
4.1. Materials
-
Cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
Fluorescent fatty acid analog stock solution (e.g., C1-BODIPY-C12 in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
4.2. Procedure
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate at 37°C and 5% CO2.
-
Cell Starvation: On the day of the assay, gently wash the cells twice with serum-free medium. Then, incubate the cells in serum-free medium for 2 hours at 37°C to deplete endogenous fatty acids.
-
This compound Incubation: Prepare serial dilutions of this compound in serum-free medium. Remove the starvation medium from the cells and add the this compound solutions. Incubate for 1 hour at 37°C. Include a vehicle control (DMSO) without this compound.
-
Fatty Acid Uptake: Prepare the fluorescent fatty acid analog working solution by complexing it with fatty acid-free BSA in serum-free medium. A typical final concentration is 5 µM. Add the working solution to each well containing the this compound or vehicle control.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 528 nm emission for BODIPY-FL). Take readings at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes to determine the initial rate of uptake.
-
Data Analysis: The rate of fatty acid uptake is determined from the linear portion of the fluorescence increase over time. To determine the IC50 value of this compound, plot the percentage of inhibition of the uptake rate against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve.
Signaling Pathways Modulated by this compound
The inhibition of FATP2 by this compound initiates a cascade of downstream signaling events that impact cellular metabolism and survival.
5.1. FATP2-Mediated Lipid Uptake and Inhibition by this compound
The primary mechanism of this compound is the direct inhibition of FATP2, which blocks the transport of long-chain fatty acids into the cell. This disruption of lipid influx is the initial event that triggers subsequent changes in cellular signaling.
Caption: this compound non-competitively inhibits FATP2, blocking long-chain fatty acid uptake.
5.2. Downstream Signaling: PI3K/Akt/mTOR Pathway
Recent studies have elucidated a connection between FATP2 inhibition and the PI3K/Akt/mTOR signaling pathway. Inhibition of FATP2 by this compound has been shown to indirectly promote the expression of Activating Transcription Factor 3 (ATF3).[1] ATF3, in turn, acts as a negative regulator of the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.
Caption: this compound inhibits FATP2, leading to increased ATF3 and subsequent PI3K/Akt/mTOR pathway inhibition.
5.3. Compensatory Metabolic Rewiring: PPARα Activation
Inhibition or genetic deletion of FATP2 can induce a compensatory metabolic response in the liver. This involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a crucial role in the regulation of genes involved in fatty acid catabolism. The activation of PPARα leads to an upregulation of genes involved in β-oxidation and peroxisomal metabolism, effectively shifting the metabolic balance from lipid storage towards lipid breakdown.
Caption: Inhibition of FATP2 by this compound can lead to the activation of PPARα and an increase in fatty acid catabolism.
Therapeutic Implications and Future Directions
The specific inhibition of FATP2 by this compound presents a promising therapeutic strategy for a range of diseases. By reducing the uptake of excess fatty acids, this compound can protect cells from lipotoxicity, a key factor in the pathogenesis of NAFLD and diabetic kidney disease. Furthermore, by modulating the PI3K/Akt/mTOR pathway, this compound may have applications in oncology, where this pathway is often hyperactivated. The dual effects of reducing lipid availability for tumor growth and inhibiting pro-survival signaling make FATP2 an attractive target.
Future research should focus on optimizing the pharmacokinetic properties of this compound and its analogs for clinical development. Further investigation into the intricate downstream signaling networks affected by FATP2 inhibition will undoubtedly uncover additional therapeutic opportunities and provide a deeper understanding of the central role of lipid metabolism in health and disease.
Conclusion
This compound is a potent and specific inhibitor of FATP2-mediated cellular lipid uptake. Its well-characterized mechanism of action, quantifiable inhibitory effects, and influence on key signaling pathways make it an invaluable tool for researchers. The data and protocols presented in this technical guide are intended to facilitate further investigation into the roles of FATP2 and the therapeutic potential of its inhibitors. The continued exploration of this compound and similar compounds holds great promise for the development of novel treatments for a variety of metabolic and proliferative diseases.
References
Lipofermata Target Validation in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lipofermata, a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a compelling tool for investigating the role of lipid metabolism in cancer. FATP2, also known as Solute Carrier Family 27 Member 2 (SLC27A2), is frequently overexpressed in various malignancies and is implicated in increased fatty acid uptake, fueling tumor growth, and modulating the tumor microenvironment. This technical guide provides a comprehensive overview of the methodologies and data supporting the validation of FATP2 as a therapeutic target in cancer cells using this compound. It includes detailed experimental protocols, quantitative data on this compound's efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction: The Role of FATP2 in Cancer
Altered lipid metabolism is a hallmark of cancer, where cancer cells exhibit an increased demand for fatty acids to support rapid proliferation, membrane synthesis, and energy production. FATP2 plays a crucial role in this process by facilitating the transport of long and very-long-chain fatty acids across the plasma membrane. Elevated FATP2 expression has been observed in several cancers, including non-small cell lung cancer, bladder cancer, and melanoma, and often correlates with poor prognosis.[1] Inhibition of FATP2, therefore, presents a promising therapeutic strategy to disrupt cancer cell metabolism and survival. This compound has been instrumental in elucidating the multifaceted roles of FATP2 in oncology.[2][3]
This compound: A Specific Inhibitor of FATP2
This compound, chemically known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, was identified through high-throughput screening as a specific, non-competitive inhibitor of FATP2-mediated fatty acid uptake.[4] Its specificity for FATP2 over other fatty acid transporters makes it an invaluable chemical probe for target validation studies.
Quantitative Data on this compound's In Vitro Efficacy
The inhibitory activity of this compound has been quantified across various cell lines, demonstrating its potency in blocking fatty acid transport.
| Cell Line | Cancer Type/Origin | Assay Method | IC50 (µM) | Reference(s) |
| HepG2 | Hepatocellular Carcinoma | BODIPY-FL C16 uptake | 2.3 - 6.7 | [4][5] |
| Caco-2 | Colorectal Adenocarcinoma | C1-BODIPY-C12 transport | 4.84 | [6] |
| mmC2C12 | Mouse Myoblast | C1-BODIPY-C12 transport | 3 - 6 | [4] |
| rnINS-1E | Rat Insulinoma | C1-BODIPY-C12 transport | 3 - 6 | [4] |
Cellular Effects of FATP2 Inhibition by this compound
Inhibition of FATP2 by this compound elicits a range of anti-cancer effects, including the induction of apoptosis and inhibition of cell proliferation.
Induction of Apoptosis
Studies have shown that this compound can induce apoptosis in cancer cells, particularly in the context of lipotoxicity. While specific quantitative data on this compound-induced apoptosis in various cancer cell lines is emerging, a study in bladder cancer cells demonstrated a time- and concentration-dependent increase in apoptosis upon treatment with this compound.[7] For example, treatment of bladder cancer cells with increasing concentrations of this compound resulted in a significant increase in the apoptotic cell population.
| Cancer Cell Line | This compound Concentration (µM) | Observation | Reference(s) |
| Bladder Cancer | Not specified in abstract | Time- and concentration-dependent trigger of apoptosis | [7] |
| HepG2, rnINS-1E | Dose-dependent | Prevention of palmitate-induced cell death | [3] |
Inhibition of Cell Proliferation
This compound has been shown to inhibit the proliferation of various cancer cells. In bladder cancer cell lines, this compound demonstrated a time- and concentration-dependent suppression of proliferation.[7]
| Cancer Cell Line | This compound Concentration (µM) | Observation | Reference(s) |
| Bladder Cancer | Not specified in abstract | Time- and concentration-dependent suppression of proliferation | [7] |
| EL4, LLC | 0.2 mg/ml (in vivo dose equivalent) | No direct effect on proliferation in vitro | [4] |
Signaling Pathways Modulated by FATP2 Inhibition
The anti-cancer effects of Fipofermata are mediated through the modulation of key signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
A significant mechanism of action for this compound involves the inhibition of the PI3K/Akt/mTOR signaling pathway.[7][8] Inhibition of FATP2 by this compound leads to the indirect promotion of Activating Transcription Factor 3 (ATF3) expression, which in turn suppresses the PI3K/Akt/mTOR cascade.[8] This pathway is a central regulator of cell growth, proliferation, and survival.
MAPK and STAT3 Signaling
Emerging evidence suggests that FATP2 is also involved in other critical cancer signaling pathways. In differentiated thyroid carcinoma, FATP2 overexpression promotes proliferation and invasion through the MAPK signaling pathway.[9] Furthermore, in the context of the tumor microenvironment, tumor-derived GM-CSF can upregulate FATP2 through STAT5 signaling in myeloid-derived suppressor cells (MDSCs), enhancing their immunosuppressive function.[1][9] STAT3 activation has also been shown to induce the expression of FATP2.[5][8]
Experimental Protocols for FATP2 Target Validation
Validating FATP2 as the direct target of this compound and confirming its role in cancer cell pathophysiology requires a multi-pronged approach employing genetic and biochemical techniques.
Genetic Validation: siRNA-mediated Knockdown and CRISPR-Cas9 Knockout
Genetic ablation of FATP2 expression is a crucial step to mimic the pharmacological inhibition by this compound and confirm that the observed phenotypes are on-target effects.
Objective: To transiently reduce the expression of FATP2 and assess the impact on cancer cell phenotype.
Protocol:
-
Cell Culture: Plate cancer cells (e.g., A549, HCC827) in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation:
-
Resuspend lyophilized FATP2-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.
-
-
Transfection:
-
For each well, dilute 5 µL of 20 µM siRNA (final concentration ~50 nM) in 250 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 250 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Add the 500 µL siRNA-lipid complex to the cells.
-
-
Post-Transfection:
-
Incubate the cells for 48-72 hours.
-
Harvest the cells for downstream analysis.
-
-
Validation of Knockdown:
-
Quantitative RT-PCR (qRT-PCR): Extract total RNA, synthesize cDNA, and perform qRT-PCR using primers specific for FATP2 and a housekeeping gene (e.g., GAPDH) to quantify the reduction in mRNA levels.
-
Western Blot: Lyse the cells and perform a Western blot using an antibody specific for FATP2 to confirm the reduction in protein levels. A knockdown efficiency of ≥70% is generally considered effective.[10]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Expression of FAT2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 10. origene.com [origene.com]
The Non-Competitive Inhibition of FATP2 by Lipofermata: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-competitive inhibition of Fatty Acid Transport Protein 2 (FATP2) by the small molecule inhibitor, Lipofermata. It is designed to furnish researchers, scientists, and drug development professionals with the detailed information necessary to understand and potentially utilize this interaction in future studies and therapeutic development.
Introduction to FATP2 and this compound
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (Slc27) family, is a bifunctional protein that plays a crucial role in both the transport of long and very-long-chain fatty acids across the plasma membrane and their subsequent activation via esterification with coenzyme A.[1][2] FATP2 is highly expressed in the liver, kidney, and small intestine, and its dysregulation is implicated in various metabolic diseases, including nonalcoholic fatty liver disease, type 2 diabetes, and certain cancers.[2][3]
This compound (5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one) is a well-characterized small molecule inhibitor that specifically targets FATP2.[1] It has been shown to attenuate FATP2-mediated fatty acid transport without affecting the activity of long-chain acyl-CoA synthetase.[1][4] This specificity makes this compound a valuable tool for studying the physiological roles of FATP2 and a potential therapeutic agent for diseases associated with excessive lipid accumulation.[2][3]
Mechanism of Inhibition: A Non-Competitive Interaction
Kinetic studies have demonstrated that this compound inhibits FATP2 through a non-competitive mechanism.[4][5] This was determined by assessing fatty acid uptake in HepG2 cells at varying concentrations of both the fluorescent fatty acid analog C1-BODIPY-C12 and this compound.[5] The results of these kinetic analyses best fit a non-competitive inhibition model, indicating that this compound does not compete with the fatty acid substrate for binding to the active site of FATP2.[5] Instead, it is proposed to bind to an allosteric site on the protein, thereby inducing a conformational change that reduces the protein's transport efficiency.
Quantitative Data: Inhibitory Potency of this compound
The inhibitory potency of this compound against FATP2-mediated fatty acid transport has been evaluated in various cell lines, which serve as models for different tissues. The half-maximal inhibitory concentration (IC50) values are consistently in the low micromolar range, highlighting its effectiveness.
| Cell Line | Model For | Fatty Acid Analog | IC50 (µM) | Reference |
| HepG2 | Hepatocytes | C1-BODIPY-C12 | 2.3 - 5.9 | [5][6] |
| Caco-2 | Enterocytes | C1-BODIPY-C12 | 4.84 - 6 | [5][7] |
| C2C12 | Myocytes | C1-BODIPY-C12 | ~3-6 | [5] |
| INS-1E | Pancreatic β-cells | C1-BODIPY-C12 | ~3-6 | [5] |
| αTC1-6 | Pancreatic α-cells | BODIPY-C18 | 5.4 | [8] |
| Human Adipocytes | Adipocytes | C1-BODIPY-C12 | 39 | [5] |
Note: IC50 values can vary depending on experimental conditions.
This compound's inhibition is specific for long and very-long-chain fatty acids, with no effect observed on the uptake of medium-chain fatty acids, which are known to be transported primarily by passive diffusion.[5]
Experimental Protocols
Fatty Acid Uptake Assay Using Fluorescent Analogs
This protocol describes the general procedure for measuring fatty acid uptake in cultured cells using a fluorescently labeled fatty acid analog like C1-BODIPY-C12.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2) seeded in 96-well plates
-
Serum-free cell culture medium
-
This compound stock solution (in DMSO)
-
C1-BODIPY-C12 stock solution
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Trypan blue
-
Phosphate-buffered saline (PBS)
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Add 50 µL of the this compound dilutions (or medium alone for control wells) to the respective wells and incubate for 1 hour at 37°C.
-
Prepare the C1-BODIPY-C12 working solution by complexing it with FAF-BSA in serum-free medium. A typical final concentration is 5 µM C1-BODIPY-C12 with 5 µM FAF-BSA. Add trypan blue to this solution to quench extracellular fluorescence.[9]
-
Add 50 µL of the C1-BODIPY-C12 working solution to each well, initiating the uptake.
-
Allow the uptake to proceed for a specified time (e.g., 15 minutes) at 37°C.[9]
-
Measure the cell-associated fluorescence using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~515 nm emission for BODIPY).
-
Calculate the percentage of inhibition for each this compound concentration relative to the control and determine the IC50 value using appropriate software.
Kinetic Analysis of Inhibition
To determine the mechanism of inhibition, the fatty acid uptake assay is modified to include varying concentrations of both the inhibitor and the substrate.
Procedure:
-
Follow the general procedure for the fatty acid uptake assay.
-
Use a matrix of concentrations, including multiple concentrations of C1-BODIPY-C12 (e.g., 2.5 to 10.0 µM) and multiple concentrations of this compound (e.g., 1.25 to 20 µM).[5]
-
Measure the initial rates of uptake for each condition, typically within the first 90 seconds.[5]
-
Analyze the data using enzyme kinetics software (e.g., SigmaPlot) to fit the results to different inhibition models (competitive, non-competitive, uncompetitive) and determine the best fit.[5]
Visualizations
Signaling Pathway of FATP2-Mediated Fatty Acid Transport and Inhibition
Caption: FATP2 facilitates the transport and activation of long-chain fatty acids. This compound non-competitively inhibits this process.
Experimental Workflow for Determining IC50 of this compound
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Lipofermata: A Tool for Investigating Cellular Fatty Acid Uptake
Application Note and Protocol
For researchers, scientists, and drug development professionals, understanding the mechanisms of cellular nutrient uptake is paramount. Lipofermata has emerged as a critical chemical tool for elucidating the pathways of long-chain fatty acid transport into cells. This document provides a detailed protocol for utilizing this compound in a cellular fatty acid uptake assay, clarifies its mechanism of action, and presents relevant data for experimental design.
This compound, also known as CB16.2, is a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2][3] FATP2 is an integral membrane protein that facilitates the transport of long and very-long-chain fatty acids across the plasma membrane.[3][4] By inhibiting FATP2, this compound allows researchers to probe the role of this specific transporter in cellular lipid metabolism and to investigate the consequences of its blockade, which can prevent cellular dysfunction and death induced by excessive saturated fatty acids. It acts as a non-competitive inhibitor, meaning it does not directly compete with fatty acids for the same binding site on the transporter.
Experimental Principle
The cellular uptake assay described here utilizes a fluorescently labeled fatty acid analog, such as BODIPY-FL C16 or C1-BODIPY-C12, to visualize and quantify fatty acid transport into cultured cells. The assay measures the reduction in the uptake of the fluorescent fatty acid in the presence of this compound, thereby determining the compound's inhibitory activity on FATP2-mediated transport.
Quantitative Data Summary
The inhibitory potency of this compound can be expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the fatty acid uptake by 50%. The IC50 values for this compound can vary depending on the cell line.
| Cell Line | Model For | IC50 (µM) | Reference |
| HepG2 | Human Hepatocytes | 2.3 | |
| Caco-2 | Human Enterocytes | 6 | |
| mmC2C12 | Myocytes | 3 - 6 | |
| rnINS-1E | Pancreatic β-cells | 3 - 6 | |
| Primary Human Adipocytes | Adipocytes | 39 | |
| LLC-PK1 | Proximal Tubule Cells | 6 |
Experimental Protocol: Fatty Acid Uptake Inhibition Assay
This protocol details the steps to measure the inhibition of fatty acid uptake by this compound in a selected cell line.
Materials
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well black, clear-bottom plates
-
This compound (and its analogues, if desired)
-
Fluorescent fatty acid analog (e.g., C1-BODIPY-C12 or BODIPY-FL C16)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue solution (to quench extracellular fluorescence)
-
Microplate reader with fluorescence detection capabilities (e.g., BioTek Synergy Plate reader)
Methods
-
Cell Seeding:
-
Culture the chosen cell line in complete medium until confluent.
-
Trypsinize and seed the cells into a 96-well black, clear-bottom plate at a density of 2 x 10^5 cells/well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours to allow for cell adherence and formation of a monolayer.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to achieve the desired final concentrations (e.g., ranging from 1.25 µM to 20 µM).
-
Fluorescent Fatty Acid-BSA Complex: Prepare a stock solution of the fluorescent fatty acid analog (e.g., C1-BODIPY-C12) in ethanol (B145695) or DMSO. To prepare the working solution, complex the fluorescent fatty acid with fatty acid-free BSA in the assay buffer. A common ratio is between 0.1:1 to 4:1 (fluorescent fatty acid to BSA).
-
-
Inhibition Assay:
-
On the day of the assay, gently wash the cell monolayer twice with warm PBS.
-
Add the desired concentrations of this compound (prepared in assay buffer) to the respective wells. Include wells with vehicle control (DMSO in assay buffer).
-
Incubate the plate with this compound for a predetermined time (e.g., 30 minutes) at 37°C.
-
-
Fatty Acid Uptake Measurement:
-
To initiate the uptake, add the fluorescent fatty acid-BSA complex to each well.
-
Immediately place the plate in a pre-warmed microplate reader.
-
Measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 528 nm for C1-BODIPY-C12) in kinetic mode, taking readings every 5-12 seconds for a total of 5 minutes.
-
After the kinetic read, add Trypan Blue solution to all wells to quench the extracellular fluorescence from the fatty acid analog that has not been internalized.
-
Measure the final endpoint fluorescence.
-
-
Data Analysis:
-
Determine the initial rate of uptake from the linear portion of the kinetic curve (typically between 30 and 90 seconds).
-
Subtract the background fluorescence from wells containing only media and the fluorescent fatty acid-BSA complex.
-
Normalize the fluorescence values to the protein content in each well, if necessary, which can be determined using a standard protein assay like the BCA assay.
-
Plot the rate of fatty acid uptake against the concentration of this compound.
-
Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., SigmaPlot, GraphPad Prism).
-
Visualizations
This compound's Mechanism of Action
Caption: this compound inhibits FATP2-mediated fatty acid transport into the cell.
Experimental Workflow for Fatty Acid Uptake Inhibition Assay
Caption: Workflow for the this compound-mediated fatty acid uptake inhibition assay.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
Lipofermata In Vivo Administration: Application Notes and Protocols for Preclinical Research in Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipofermata (B346663) is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the transport and activation of long-chain and very-long-chain fatty acids.[1][2][3] FATP2 is implicated in various pathological conditions, including metabolic diseases, lipotoxicity, and cancer, making it an attractive therapeutic target.[2][4][5] These application notes provide a detailed protocol for the in vivo administration of this compound in mice, based on currently available preclinical data. The document includes information on formulation, dosage, administration routes, and experimental workflows for assessing the biological effects of this compound. All quantitative data from cited studies are summarized in tables for easy reference, and key pathways and workflows are visualized using diagrams.
Introduction
Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier Family 27 Member 2 (SLC27A2), is an integral membrane protein that facilitates the uptake of exogenous fatty acids.[3][6] It is highly expressed in the liver and small intestine.[3] Dysregulation of FATP2 is associated with increased lipid accumulation, inflammation, and cellular dysfunction.[4][5] this compound has been identified as a specific, non-competitive inhibitor of FATP2, effectively blocking the transport of long-chain fatty acids.[1][2] In vitro studies have demonstrated its ability to protect cells from palmitate-induced lipotoxicity.[7][8] Preclinical studies in mice have shown that oral administration of this compound can inhibit the absorption of dietary fatty acids.[2][9] This document serves as a comprehensive guide for researchers planning in vivo studies with this compound in mouse models.
Data Summary
This compound In Vitro Efficacy
| Cell Line | Description | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | 4.84 | [1] |
| HepG2 | Human liver carcinoma (hepatocyte model) | 6.7 | [4] |
| C2C12 | Mouse myoblast (myocyte model) | ~3-6 | [10] |
| INS-1E | Rat insulinoma (pancreatic β-cell model) | ~3-6 | [10] |
| Primary Human Adipocytes | Primary cells | 39 | [1] |
This compound In Vivo Administration and Effects in Mice
| Parameter | Details | Reference |
| Dose | 300 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Vehicle | Flaxseed oil | [1] |
| Reported Effect | Reduced plasma levels of ¹³C-oleate by 57% at 2 hours and 74% at 6 hours post-administration. | [1] |
| Co-treatment | Intraperitoneal injection of 500 mg/kg tyloxapol (B196765) in PBS to inhibit lipoprotein lipase-dependent systemic fatty acid uptake. | [1] |
| Alternative Formulation 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| Alternative Formulation 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
| Tumor Model Administration | Daily administration for 2 weeks (vehicle not specified). | [9] |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound (crystalline solid)
-
Flaxseed oil (vehicle)
-
Alternatively: DMSO, PEG300, Tween-80, Saline, SBE-β-CD
-
Sonicator or vortex mixer
-
Heating block or water bath (optional)
Procedure (Flaxseed Oil Vehicle):
-
Calculate the required amount of this compound and flaxseed oil based on the number of mice and the target dose of 300 mg/kg.
-
Weigh the this compound powder accurately.
-
Add the this compound to the appropriate volume of flaxseed oil.
-
Vortex or sonicate the mixture until a uniform suspension is achieved. Gentle heating may aid dissolution, but stability at higher temperatures should be considered.
-
Prepare the formulation fresh on the day of the experiment.
Procedure (Alternative Vehicle):
-
To prepare a 1 mL working solution of ≥ 2.08 mg/mL:
-
Formulation 1: Start with a 20.8 mg/mL stock solution of this compound in DMSO. Add 100 µL of the stock to 400 µL of PEG300 and mix. Then, add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to reach a final volume of 1 mL.[4]
-
Formulation 2: Start with a 20.8 mg/mL stock solution of this compound in DMSO. Add 100 µL of the stock to 900 µL of 20% SBE-β-CD in saline and mix.[4]
-
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
In Vivo Administration Protocol
Animal Model:
-
Wild-type or specific mouse models relevant to the research question (e.g., diet-induced obesity models, tumor-bearing mice).
-
Mice should be fasted for at least 12 hours before the experiment to assess fatty acid absorption.[1]
Procedure:
-
Optional Co-treatment: To specifically measure intestinal fatty acid absorption, inhibit systemic fatty acid uptake from lipoproteins by intraperitoneally injecting mice with 500 mg/kg of tyloxapol in PBS.[1]
-
This compound Administration: One hour after tyloxapol injection (if applicable), administer the prepared this compound formulation (300 mg/kg in flaxseed oil or alternative vehicle) via oral gavage.[1] The control group should receive the vehicle alone.
-
Fatty Acid Challenge: One hour after this compound administration, administer a bolus of a labeled fatty acid, such as 500 mg/kg of ¹³C-oleate in flaxseed oil, via oral gavage.[1]
-
Sample Collection: Collect blood samples via cardiac puncture or other appropriate methods at desired time points (e.g., 0.5, 2, and 6 hours) after the fatty acid challenge.[1] Prepare plasma for analysis.
-
Analysis: Analyze plasma samples for the concentration of the labeled fatty acid using methods such as mass spectrometry.
Visualizations
FATP2 Signaling and Inhibition by this compound
Caption: FATP2 facilitates the transport and activation of long-chain fatty acids, a process inhibited by this compound.
Experimental Workflow for Assessing this compound's Effect on Fatty Acid Absorption in Mice
Caption: A timeline for the in vivo assessment of this compound's impact on intestinal fatty acid absorption.
Discussion and Future Directions
The provided protocols are based on published studies and offer a solid foundation for conducting in vivo research with this compound in mice. The oral gavage administration at 300 mg/kg has been shown to be effective in reducing fatty acid absorption.[1] However, several areas warrant further investigation.
There is currently a lack of publicly available data on the intravenous or intraperitoneal administration of this compound, which could be relevant for studies where oral administration is not feasible or desirable. Furthermore, a comprehensive pharmacokinetic and pharmacodynamic profile of this compound in mice, including its half-life, bioavailability, and tissue distribution, would be highly valuable for optimizing dosing regimens and understanding its mechanism of action in different disease models.
Future studies could explore the long-term effects of this compound administration, its efficacy in various preclinical models of metabolic and inflammatory diseases, and its potential for combination therapies. Investigating the downstream metabolic and gene regulatory changes following FATP2 inhibition by this compound will also provide deeper insights into its therapeutic potential.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Studying Lipotoxicity in HepG2 Cells Using Lipofermata
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Lipofermata for studying lipotoxicity in the human hepatoblastoma cell line, HepG2. This document outlines the mechanism of this compound, detailed protocols for inducing and assessing lipotoxicity, and the key signaling pathways involved.
Introduction to this compound and Lipotoxicity
Chronic elevation of plasma free fatty acids (FFAs) can lead to cellular dysfunction and death, a phenomenon known as lipotoxicity.[1][2] This process is a key contributor to the pathogenesis of non-alcoholic fatty liver disease (NAFLD).[3][4] The HepG2 cell line is a widely used in vitro model to study the molecular mechanisms of hepatic steatosis and lipotoxicity.[3][5]
This compound (also known as CB16.2) is a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2).[2][6][7][8][9] FATP2 is a key protein involved in the uptake of long and very-long-chain fatty acids into cells.[7][10] By inhibiting FATP2, this compound effectively reduces the intracellular accumulation of fatty acids, thereby protecting cells from their toxic effects.[1][2][6] It has been shown to prevent palmitate-induced oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis in HepG2 cells.[1][2] this compound acts as a non-competitive inhibitor of fatty acid transport.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting fatty acid uptake and protecting against lipotoxicity in HepG2 cells.
Table 1: this compound IC50 Values for Fatty Acid Uptake Inhibition
| Cell Line | IC50 (µM) | Fatty Acid Analog Used | Reference |
| hsHepG2 | 3 - 6 | C1-BODIPY-C12 | [1][2] |
| hsCaco-2 | 4.84 | Not Specified | [8][11] |
| mmC2C12 | 3 - 6 | C1-BODIPY-C12 | [1][2] |
| rnINS-1E | 3 - 6 | C1-BODIPY-C12 | [1][2] |
| Human Adipocytes | 39 | C1-BODIPY-C12 | [1][2] |
Table 2: Effects of this compound on Palmitate-Induced Lipotoxicity in HepG2 Cells
| Parameter | Palmitate Treatment | Palmitate + this compound | Effect of this compound | Reference |
| Lipid Droplet Accumulation | Increased | Reduced (dose-dependent) | Inhibition | [1][6][11] |
| Apoptosis | Increased | Reduced (dose-dependent) | Inhibition | [1][6][11] |
| Reactive Oxygen Species (ROS) | Increased | Reduced | Reduction | [1][6][11] |
| Glutathione (GSH) Levels | Decreased | Restored | Reversal | [11] |
| BiP Induction (ER Stress Marker) | Increased | Inhibited | Inhibition | [1][2][11] |
| CHOP Induction (ER Stress Marker) | Increased | Inhibited | Inhibition | [1][2][11] |
| Caspase-3 Activity | Increased | Reduced | Inhibition | [6] |
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of this compound on lipotoxicity in HepG2 cells.
Induction of Lipotoxicity in HepG2 Cells
This protocol describes how to induce lipotoxicity in HepG2 cells using a combination of oleic and palmitic acids, which mimics the in vivo condition of elevated free fatty acids.[3][5]
Materials:
-
HepG2 cells
-
High glucose Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Oleic acid
-
Palmitic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
This compound
Procedure:
-
Cell Culture: Culture HepG2 cells in high glucose DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a 2:1 molar ratio stock solution of oleic acid to palmitic acid.
-
Dissolve the fatty acid mixture in ethanol.
-
Add the fatty acid solution to a 10% fatty acid-free BSA solution in serum-free DMEM with constant stirring to achieve the desired final concentration (e.g., 1 mM).
-
Incubate the solution at 37°C for at least 1 hour to allow for complex formation.
-
-
Treatment:
-
Seed HepG2 cells in appropriate culture plates and allow them to reach 70% confluency.[3]
-
Wash the cells with PBS.
-
Treat the cells with the fatty acid-BSA complex in serum-free DMEM.
-
For the this compound treatment group, pre-incubate the cells with the desired concentration of this compound for 1-2 hours before adding the fatty acid-BSA complex.
-
Incubate the cells for the desired time period (e.g., 12, 24, or 36 hours).[3]
-
Assessment of Lipid Accumulation
Intracellular lipid accumulation is a hallmark of steatosis. This can be visualized and quantified using Oil Red O or Nile Red staining.
a) Oil Red O Staining
Materials:
-
Oil Red O stock solution (0.5% in isopropanol)
-
4% Paraformaldehyde (PFA)
-
Hematoxylin (B73222) (for counterstaining)
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes.
-
Wash the cells with distilled water.
-
Incubate the cells with 60% isopropanol for 5 minutes.
-
Remove the isopropanol and add the working Oil Red O solution (freshly diluted from stock and filtered) for 15-20 minutes.
-
Wash the cells with distilled water several times until the water runs clear.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute.
-
Wash with water.
-
Visualize the lipid droplets (stained red) under a microscope.
-
For quantification, elute the stain with 100% isopropanol and measure the absorbance at 500 nm.[3]
b) Nile Red Staining
Materials:
-
Nile Red stock solution (1 mg/mL in acetone (B3395972) or DMSO)
-
4% Paraformaldehyde (PFA)
Procedure:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash the cells with PBS.
-
Incubate the cells with a working solution of Nile Red (e.g., 1 µg/mL in PBS) for 5-10 minutes in the dark at room temperature.[3]
-
Wash the cells with PBS.
-
Visualize the lipid droplets (fluorescing yellow/gold) using a fluorescence microscope.
-
For quantitative analysis, use a fluorescence plate reader or flow cytometry (excitation ~488 nm, emission ~550 nm).[3]
Cell Viability and Cytotoxicity Assays
a) MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
After treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[3]
b) Hoechst 33342/Propidium Iodide (PI) Double Staining for Apoptosis and Necrosis
This method distinguishes between live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.
Materials:
-
Hoechst 33342 solution
-
Propidium Iodide (PI) solution
Procedure:
-
After treatment, incubate the cells with Hoechst 33342 and PI solutions according to the manufacturer's protocol.
-
Visualize the cells under a fluorescence microscope.
-
Live cells: Blue, intact nuclei (Hoechst 33342 positive, PI negative).
-
Apoptotic cells: Bright blue, condensed or fragmented nuclei (Hoechst 33342 positive, PI negative or weakly positive).
-
Necrotic cells: Red nuclei (PI positive).[3]
-
c) Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay provides a quantitative assessment of apoptosis and necrosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
Procedure:
-
Harvest the cells (including the supernatant) and wash with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI and incubate in the dark according to the manufacturer's instructions.
-
Analyze the cells by flow cytometry.[3]
-
Live cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Signaling Pathways and Visualizations
Lipotoxicity in HepG2 cells involves complex signaling networks. This compound's protective effects are mediated by its ability to modulate these pathways.
Lipotoxicity Signaling Pathway in HepG2 Cells
Elevated free fatty acids, particularly saturated fatty acids like palmitate, lead to cellular stress and apoptosis through several interconnected pathways. This includes the induction of ER stress, characterized by the upregulation of BiP and CHOP, and the generation of reactive oxygen species (ROS), leading to oxidative stress.
Caption: this compound inhibits FATP2-mediated fatty acid uptake, preventing lipotoxicity.
Experimental Workflow for Studying this compound's Effects
The following diagram illustrates a typical experimental workflow for investigating the protective effects of this compound against lipotoxicity in HepG2 cells.
Caption: Workflow for assessing this compound's protective effects on HepG2 cells.
AMPK/SIRT1 Signaling Pathway
The AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) signaling pathway plays a crucial role in regulating cellular energy metabolism. Activation of this pathway can have protective effects against lipotoxicity.
Caption: The protective AMPK/SIRT1 signaling pathway in hepatocytes.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Lipotoxicity in HepG2 cells triggered by free fatty acids. | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 11. caymanchem.com [caymanchem.com]
Lipofermata Treatment for Myeloid-Derived Suppressor Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that expand during cancer, inflammation, and infection. They are potent suppressors of T-cell function and represent a significant barrier to effective cancer immunotherapy. A key metabolic feature of MDSCs, particularly the polymorphonuclear subset (PMN-MDSCs), is the accumulation of lipids, which fuels their immunosuppressive activities. Fatty Acid Transport Protein 2 (FATP2) has been identified as a critical transporter of fatty acids into these cells. Lipofermata, a selective inhibitor of FATP2, has emerged as a promising therapeutic agent to reverse MDSC-mediated immunosuppression by targeting their lipid metabolism.
These application notes provide a comprehensive overview of the mechanism of action of this compound, its effects on MDSC function, and detailed protocols for its use in preclinical research.
Mechanism of Action: Targeting FATP2-Mediated Lipid Accumulation
This compound exerts its effects on MDSCs by specifically inhibiting Fatty Acid Transport Protein 2 (FATP2).[1][2][3] This inhibition disrupts the uptake of fatty acids, particularly arachidonic acid, into the cells.[3] The accumulation of lipids within MDSCs is a crucial process that enhances their immunosuppressive functions, including the production of reactive oxygen species (ROS).[4][5] By blocking this lipid uptake, this compound effectively reduces the metabolic fuel for these suppressive activities.
The signaling pathway leading to FATP2 upregulation in the tumor microenvironment often involves tumor-derived granulocyte-macrophage colony-stimulating factor (GM-CSF).[2][4][5][6] GM-CSF activates the STAT3 (Signal Transducer and Activator of Transcription 3) or STAT5 signaling pathways, which in turn promotes the expression of FATP2.[1][2][3][6] this compound's inhibition of FATP2 intervenes downstream in this pathway, leading to a reduction in ROS production and a consequent decrease in the immunosuppressive capacity of MDSCs.[4][5] This ultimately hinders tumor growth and can enhance the efficacy of other immunotherapies, such as anti-PD-L1 checkpoint blockade.[4][5]
Data Summary
In Vitro Effects of this compound on MDSCs
| Parameter | Cell Type | Treatment | Result | Reference |
| FATP2 Expression | TES-induced MDSCs | This compound | Specific inhibition of FATP2, not FATP4 | [1] |
| MDSC Accumulation | B16F10-TES-induced MDSCs | This compound | Blocked accumulation of total MDSCs, PMN-MDSCs, and M-MDSCs | [1] |
| ROS Production | TES-induced MDSCs | This compound | Decreased total ROS production | [1] |
In Vivo Effects of this compound on Tumor-Bearing Mice
| Parameter | Tumor Model | Treatment | Result | Reference |
| Tumor Growth | LLC and B16F10 | This compound | Decreased tumor growth, size, and weight | [7] |
| MDSC Accumulation | LLC-bearing mice | This compound + anti-PD-L1 | Decreased MDSC accumulation in the spleen | [4] |
| T-cell Activation | LLC-bearing mice | This compound + anti-PD-L1 | Increased CD107a expression on tumor-infiltrating CD8+ T-cells | [4] |
| PD-L1 Expression | LLC-bearing mice | This compound + anti-PD-L1 | Reduced PD-L1 expression on tumor-infiltrating CD8+ T-cells | [4] |
| T-cell Proliferation | B16F10-bearing mice | This compound | Increased percentage of splenic CD8+ T-cells | [7] |
| MDSC Suppressive Genes | B16F10-bearing mice | This compound | Decreased mRNA expression of ARG1 and iNOS in splenic MDSCs | [7] |
| Immune-stimulatory Genes | B16F10-bearing mice | This compound | Increased mRNA expression of TNF-α, IL-12, CD80, and CD86 in splenic MDSCs | [7] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FATP2, blocking the GM-CSF-STAT3 signaling axis in MDSCs.
Caption: Workflow for in vivo evaluation of this compound in tumor-bearing mice.
Experimental Protocols
Protocol 1: In Vivo Treatment of Tumor-Bearing Mice with this compound
Objective: To evaluate the in vivo efficacy of this compound in reducing tumor growth and modulating MDSC populations.
Materials:
-
6-8 week old female C57BL/6 mice
-
B16F10 melanoma or LLC lung carcinoma cells
-
This compound (MedchemExpress, HY-116788)
-
Phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Culture: Culture B16F10 or LLC cells in appropriate media until they reach the logarithmic growth phase.
-
Tumor Inoculation: Harvest and wash the tumor cells with sterile PBS. Resuspend the cells to a concentration of 1 x 10^6 cells per 100 µL. Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: Once tumors become palpable (typically day 7 post-inoculation), randomize the mice into treatment groups (n=6 per group).
-
This compound Administration: Prepare a stock solution of this compound. On a daily basis, administer this compound at a dose of 2.5 mg/kg via intraperitoneal injection. Administer an equal volume of PBS to the control group.
-
Treatment Duration: Continue daily treatment for 2 weeks.
-
Endpoint Analysis: At the end of the treatment period (day 20 post-inoculation), euthanize the mice.
-
Tumor Analysis: Excise the tumors and measure their final weight and volume.
-
Spleen and Blood Collection: Collect spleens and peripheral blood for MDSC analysis.
Protocol 2: Isolation and Flow Cytometry Analysis of MDSCs
Objective: To quantify the populations of total MDSCs, PMN-MDSCs, and M-MDSCs from the spleens of treated and control mice.
Materials:
-
Spleens from treated and control mice
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
ACK lysis buffer
-
Cell strainers (70 µm)
-
Fluorescently conjugated antibodies: anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Mechanically dissociate the spleens in RPMI-1640 medium with 2% FBS. Pass the cell suspension through a 70 µm cell strainer.
-
Red Blood Cell Lysis: Centrifuge the cell suspension and resuspend the pellet in ACK lysis buffer for 5 minutes at room temperature to lyse red blood cells.
-
Washing: Quench the lysis reaction with excess RPMI-1640 medium and centrifuge. Wash the cell pellet twice with PBS containing 2% FBS.
-
Cell Staining: Resuspend the cells in FACS buffer and incubate with a cocktail of fluorescently labeled antibodies (e.g., anti-CD11b-FITC, anti-Gr-1-PE, anti-Ly6G-APC, anti-Ly6C-PerCP-Cy5.5) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on live, single cells.
-
Identify total MDSCs as CD11b+Gr-1+ cells.
-
Within the CD11b+ gate, identify PMN-MDSCs as Ly6G+Ly6Clow and M-MDSCs as Ly6G-Ly6Chigh.
-
Protocol 3: Measurement of Reactive Oxygen Species (ROS) in MDSCs
Objective: To measure the levels of total ROS in MDSCs from treated and control mice.
Materials:
-
Isolated splenic cells from treated and control mice
-
Chloromethyl-2,7-dichlorofluorescein diacetate (CM-H2DCFDA)
-
Fluorescently conjugated antibodies for MDSC identification (as in Protocol 2)
-
Flow cytometer
Procedure:
-
Prepare Single-Cell Suspension: Isolate splenic cells as described in Protocol 2 (steps 1-3).
-
Cell Staining (Surface Markers): Stain the cells with anti-CD11b and anti-Gr-1 antibodies as described in Protocol 2.
-
ROS Staining: After washing, resuspend the cells in pre-warmed serum-free media and add CM-H2DCFDA to a final concentration of 5 µM.
-
Incubation: Incubate the cells for 30 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry: Resuspend the cells in FACS buffer and acquire data on a flow cytometer immediately.
-
Data Analysis: Gate on the CD11b+Gr-1+ MDSC population and measure the mean fluorescence intensity (MFI) of the CM-H2DCFDA signal.
Conclusion
This compound represents a targeted therapeutic strategy to counteract the immunosuppressive effects of MDSCs by inhibiting FATP2-mediated lipid accumulation. The provided data and protocols offer a framework for researchers to investigate the preclinical efficacy and mechanism of action of this compound in various cancer models. By modulating the metabolic programming of MDSCs, this compound holds the potential to improve anti-tumor immunity and enhance the effectiveness of cancer immunotherapies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Fatty acid transporter 2 reprograms neutrophils in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Regulation of ROS in myeloid-derived suppressor cells through targeting fatty acid transport protein 2 enhanced anti-PD-L1 tumor immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
Application of Lipofermata in Metabolic Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipofermata, with the chemical name 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2).[1][2] FATP2 is a key protein involved in the uptake of long-chain and very-long-chain fatty acids in various tissues, including the liver, intestines, and pancreatic β-cells.[1][3] Dysregulation of fatty acid metabolism is a hallmark of several metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes (T2D), and obesity.[1][3] The accumulation of excess fatty acids in non-adipose tissues leads to a state of cellular dysfunction and apoptosis known as lipotoxicity, which contributes significantly to the pathogenesis of these diseases.[1][3]
This compound, by blocking FATP2-mediated fatty acid transport, offers a valuable tool for researchers to investigate the roles of fatty acid uptake and lipotoxicity in metabolic diseases. It has been shown to prevent lipid accumulation, reduce oxidative stress, and protect cells from lipoapoptosis in various in vitro and in vivo models.[1][4] These application notes provide an overview of the utility of this compound in metabolic disease research, along with detailed protocols for key experiments.
Mechanism of Action
This compound acts as a non-competitive inhibitor of FATP2, meaning it binds to a site on the protein distinct from the fatty acid binding site.[4] This inhibition specifically blocks the transport of long-chain and very-long-chain fatty acids into the cell without affecting the transport of medium-chain fatty acids or the enzymatic activity of long-chain acyl-CoA synthetase.[1][4] By reducing the intracellular influx of fatty acids, this compound mitigates the downstream effects of lipotoxicity, including endoplasmic reticulum (ER) stress, reactive oxygen species (ROS) production, and subsequent activation of apoptotic pathways.[4] Recent studies in cancer cell lines suggest that FATP2 inhibition by this compound can lead to the upregulation of Activating Transcription Factor 3 (ATF3), which in turn inhibits the PI3K/Akt/mTOR signaling pathway.[1] The relevance of this pathway in the context of metabolic diseases is an active area of investigation.
Data Presentation
Table 1: In Vitro Efficacy of this compound - IC50 Values for Fatty Acid Transport Inhibition
| Cell Line | Cell Type | Species | IC50 (µM) | Reference |
| Caco-2 | Human colon adenocarcinoma (enterocyte model) | Human | 4.84 | [2][5] |
| HepG2 | Human liver carcinoma (hepatocyte model) | Human | 3 - 6.7 | [2][4] |
| INS-1E | Rat insulinoma (pancreatic β-cell model) | Rat | 3 - 6 | [4] |
| C2C12 | Mouse myoblast | Mouse | 3 - 6 | [4] |
| Primary Human Adipocytes | Adipocytes | Human | 39 | [4] |
| αTC1-6 | Mouse pancreatic α-cell | Mouse | 5.4 | [6] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay
This protocol describes the measurement of fatty acid uptake in cultured cells using a fluorescent fatty acid analog, such as BODIPY-FL C16.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2, INS-1E)
-
Cell culture medium (serum-free for assay)
-
This compound (dissolved in DMSO)
-
Fluorescent fatty acid analog (e.g., BODIPY-FL C16, dissolved in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Cell Starvation: On the day of the assay, gently wash the cells twice with warm PBS. Then, incubate the cells in serum-free medium for 2 hours at 37°C to deplete intracellular lipid stores.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should be kept below 0.1%. Add the this compound solutions to the wells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO only).
-
Fatty Acid Uptake: Prepare the fatty acid uptake solution by complexing the fluorescent fatty acid analog with fatty acid-free BSA in serum-free medium. A typical concentration is 5 µM BODIPY-FL C16 with 1 µM BSA.
-
Initiate the uptake by adding the fatty acid uptake solution to each well.
-
Measurement: Immediately begin measuring the fluorescence intensity using a plate reader with excitation/emission wavelengths appropriate for the fluorophore (e.g., 485/528 nm for BODIPY-FL). Take readings every 1-2 minutes for a total of 30-60 minutes.
-
Quenching: After the final reading, add Trypan Blue solution to each well to a final concentration of 0.2% to quench the extracellular fluorescence.
-
Data Analysis: Subtract the background fluorescence (from wells with no cells) from all readings. The initial rate of fatty acid uptake can be calculated from the linear portion of the fluorescence versus time curve. Plot the uptake rate against the this compound concentration to determine the IC50 value.
Protocol 2: Assessment of Lipotoxicity - Measurement of Reactive Oxygen Species (ROS)
This protocol describes the measurement of intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFDA).
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Palmitic acid (or other fatty acid to induce lipotoxicity)
-
DCFDA (dissolved in DMSO)
-
PBS
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with this compound for 1 hour, followed by co-incubation with a lipotoxic concentration of palmitic acid (e.g., 200-500 µM) for 12-24 hours. Include appropriate controls (vehicle, this compound alone, palmitic acid alone).
-
DCFDA Staining: Remove the culture medium and wash the cells gently with warm PBS. Add DCFDA solution (typically 10-25 µM in serum-free medium) to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Remove the DCFDA solution and wash the cells twice with PBS to remove any unincorporated probe.
-
Measurement: Add PBS to each well and measure the fluorescence intensity using a plate reader (excitation/emission ~485/535 nm) or by flow cytometry.
-
Data Analysis: Normalize the fluorescence intensity to the cell number (which can be determined by a parallel assay like crystal violet staining). Compare the ROS levels in the different treatment groups.
Protocol 3: Assessment of Apoptosis - Caspase-3 Activity Assay
This protocol describes the measurement of caspase-3 activity, a key marker of apoptosis, using a colorimetric or fluorometric substrate.
Materials:
-
Cultured cells (e.g., INS-1E)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Palmitic acid
-
Caspase-3 Assay Kit (containing cell lysis buffer, reaction buffer, and caspase-3 substrate, e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Cell Treatment: Seed and treat cells with this compound and/or palmitic acid as described in Protocol 2 to induce apoptosis.
-
Cell Lysis: After treatment, harvest the cells and lyse them according to the manufacturer's instructions provided with the Caspase-3 Assay Kit. This typically involves incubation in a specific lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
Caspase-3 Assay: In a 96-well plate, add an equal amount of protein from each lysate. Add the reaction buffer and the caspase-3 substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the absorbance (at 405 nm for colorimetric assays) or fluorescence (Ex/Em ~380/460 nm for fluorometric assays) using a microplate reader.
-
Data Analysis: Normalize the caspase-3 activity to the protein concentration. Compare the activity levels between the different treatment groups.
Protocol 4: Western Blot Analysis for ER Stress Markers (BiP and CHOP)
This protocol describes the detection of the ER stress markers BiP (Binding Immunoglobulin Protein) and CHOP (C/EBP Homologous Protein) by Western blotting.
Materials:
-
Cultured cells (e.g., HepG2)
-
Cell culture medium
-
This compound (dissolved in DMSO)
-
Palmitic acid
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against BiP, CHOP, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of BiP and CHOP to the loading control.
Visualization of Pathways and Workflows
Caption: Mechanism of this compound action in preventing lipotoxicity.
Caption: Experimental workflow for the in vitro fatty acid uptake assay.
Caption: Signaling pathways involved in fatty acid-induced lipotoxicity.
References
- 1. FATP2 activates PI3K/Akt/mTOR pathway by inhibiting ATF3 and promotes the occurrence and development of bladder cancer [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. biorxiv.org [biorxiv.org]
Lipofermata: A Potent Tool for Investigating Fatty Acid Transport and Combating Lipotoxicity
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Lipofermata has emerged as a critical small molecule inhibitor for investigating the intricate pathways of fatty acid transport and their roles in metabolic diseases. As a specific, non-competitive inhibitor of Fatty Acid Transport Protein 2 (FATP2), this compound provides a powerful tool to dissect the mechanisms of long-chain and very-long-chain fatty acid uptake into cells.[1][2][3] Its ability to attenuate fatty acid absorption and protect against cellular dysfunction and death induced by saturated fatty acids makes it an invaluable asset in the study of lipotoxicity-related conditions such as type 2 diabetes, nonalcoholic fatty liver disease (NAFLD), and certain cancers.[1][4]
This document provides detailed application notes and experimental protocols for utilizing this compound in research settings, along with a summary of key quantitative data and visual representations of relevant pathways and workflows.
Mechanism of Action
This compound, chemically known as 5'-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3'-indoline]-2'-one, specifically targets FATP2, a key protein involved in the transport of exogenous fatty acids across the plasma membrane.[2][4] It functions as a non-competitive inhibitor, meaning it does not compete with fatty acids for the active binding site on FATP2.[1][3] This mode of action allows for the effective blockage of FATP2-mediated fatty acid transport without interfering with other cellular processes like long-chain acyl-CoA synthetase activity.[2][4]
This compound is highly effective in blocking the uptake of long-chain (e.g., C1-BODIPY-C12) and very-long-chain (e.g., BODIPY-FL-C16) fatty acid analogs.[1][2] However, it does not affect the transport of medium-chain fatty acids (C6-C10), which are thought to be transported primarily through passive diffusion.[1][5]
Applications in Research
-
Investigating FATP2 Function: this compound serves as a selective chemical probe to elucidate the specific roles of FATP2 in fatty acid uptake and metabolism in various cell types and tissues.[1][2]
-
Studying Lipotoxicity: By inhibiting the cellular uptake of excess saturated fatty acids, this compound can be used to study the molecular mechanisms of lipotoxicity, including oxidative stress, endoplasmic reticulum (ER) stress, and apoptosis.[1][6]
-
Drug Development: As a well-characterized inhibitor of a key metabolic gatekeeper, this compound provides a valuable lead compound for the development of therapeutics targeting diseases associated with lipid overload.[2][7]
-
Cancer Research: Recent studies have highlighted the role of FATP2 in promoting the growth and invasion of certain cancer cells, suggesting this compound could be explored as a potential anti-cancer agent.[8][9]
Quantitative Data Summary
The inhibitory potency of this compound on fatty acid transport has been quantified in various cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Cell Line | Cell Type Model | Fatty Acid Analog | IC50 (µM) | Reference |
| Caco-2 | Human enterocytes | C1-BODIPY-C12 | 4.84 | [6][10] |
| Caco-2 | Human enterocytes | BODIPY-FL-C16 | 6 | [1] |
| HepG2 | Human hepatocytes | C1-BODIPY-C12 | 2.74 - 39.34 | [10] |
| HepG2 | Human hepatocytes | BODIPY-FL-C16 | 2.3 | [1] |
| C2C12 | Mouse myoblasts | C1-BODIPY-C12 | 2.74 - 39.34 | [10] |
| INS-1E | Rat insulinoma | C1-BODIPY-C12 | 2.74 - 39.34 | [10] |
| Primary Human Adipocytes | Human adipocytes | C1-BODIPY-C12 | ~10-fold higher than other cell lines | [1] |
| αTC1-6 | Mouse pancreatic α-cells | BODIPY-labeled fatty acid | 5.4 | [11] |
Experimental Protocols
Protocol 1: In Vitro Fatty Acid Uptake Assay using Fluorescent Fatty Acid Analogs
This protocol details the methodology for measuring the inhibition of fatty acid uptake in cultured cells using this compound and a fluorescent fatty acid analog like C1-BODIPY-C12.
Materials:
-
Cultured cells (e.g., HepG2, Caco-2) seeded in a 96-well plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
C1-BODIPY-C12 stock solution (e.g., 1 mM in DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Cell Culture: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow to confluency.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1.25 µM to 20 µM).[1] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for a specified period (e.g., 1 hour) at 37°C.
-
Fatty Acid Uptake: Prepare a working solution of C1-BODIPY-C12 in culture medium (e.g., 2.5 to 10.0 µM).[1]
-
Kinetic Measurement: Use a microinjector-equipped plate reader to add the C1-BODIPY-C12 solution to the wells. Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a short time course (e.g., 90 seconds) to determine the initial rate of uptake.[1]
-
Data Analysis: Determine the initial velocity of uptake for each this compound concentration. Plot the velocity against the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: In Vivo Fatty Acid Absorption Assay in Mice
This protocol describes a method to assess the effect of this compound on the absorption of dietary fatty acids in a mouse model using a stable isotope-labeled fatty acid.
Materials:
-
Mice
-
This compound
-
¹³C-labeled oleate
-
Vehicle for oral gavage (e.g., flaxseed oil)
Procedure:
-
Animal Dosing: Administer this compound orally to mice at a specific dosage (e.g., 500 mg/kg).[6]
-
Fatty Acid Administration: Following this compound administration, orally gavage the mice with ¹³C-oleate.
-
Sample Collection: Collect blood samples at various time points after the gavage.
-
Analysis: Analyze the plasma samples using mass spectrometry to quantify the amount of absorbed ¹³C-oleate.
-
Data Interpretation: Compare the levels of ¹³C-oleate in the plasma of this compound-treated mice to those of vehicle-treated control mice to determine the extent of inhibition of fatty acid absorption.[1]
Signaling Pathways and Experimental Workflows
Caption: this compound non-competitively inhibits FATP2-mediated fatty acid transport.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
Application Notes: Investigating FATP2 Expression Following Lipofermata Treatment
Introduction
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is a crucial protein involved in the transport and activation of long-chain and very-long-chain fatty acids.[1][2] FATP2 is expressed in various tissues, including the liver and kidneys, and plays a significant role in lipid metabolism.[3][4] Dysregulation of FATP2 has been implicated in several metabolic diseases.[1][4] Lipofermata is a potent and specific inhibitor of FATP2-mediated fatty acid transport.[5][6][7] It has been demonstrated that this compound can attenuate the uptake of fatty acids in various cell lines and in vivo models.[6][8][9] Understanding the effect of this compound on FATP2 expression is essential for elucidating its mechanism of action and potential therapeutic applications. These application notes provide a detailed protocol for performing a Western blot to analyze FATP2 protein expression levels in cells following treatment with this compound.
Expected Outcomes
This compound acts as a non-competitive inhibitor of FATP2, directly targeting its fatty acid transport function.[6][8] Existing literature suggests that this compound's primary mechanism is the inhibition of FATP2 activity rather than the modulation of its expression.[6][7] Therefore, it is anticipated that treatment with this compound will not significantly alter the total protein expression levels of FATP2. The Western blot analysis serves to confirm this, ensuring that any observed physiological effects of this compound are due to the inhibition of FATP2 function and not a reduction in FATP2 protein.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Plate cells at a density that will ensure they reach 70-90% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The IC50 for this compound's inhibition of fatty acid transport is in the low micromolar range (e.g., ~3-6 µM in various cell lines).[8] A dose-response experiment (e.g., 0, 1, 5, 10, 25 µM) is recommended.
-
Treatment: When cells have reached the desired confluency, replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours). The optimal incubation time may vary depending on the cell line and experimental goals.
Protein Extraction for a Membrane Protein like FATP2
FATP2 is an integral membrane protein, requiring a robust lysis buffer for efficient extraction.[2]
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail to the cells.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
-
Lysate Clarification:
-
Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay. This is crucial for equal loading of protein in the subsequent Western blot.
-
Western Blot Protocol for FATP2
-
Sample Preparation:
-
Based on the protein concentration, dilute the lysates to the same concentration with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
For most proteins, boil the samples at 95-100°C for 5 minutes to denature the proteins. However, for multi-pass transmembrane proteins like FATP2, boiling can cause aggregation. It is recommended to incubate the samples at 70°C for 10 minutes or at room temperature for 20-30 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-50 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Include a pre-stained protein ladder to monitor the migration of proteins.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature or overnight at 4°C with gentle agitation.[10]
-
-
Primary Antibody Incubation:
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[10]
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.[10]
-
-
Stripping and Re-probing (for Loading Control):
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin, or Na+/K+-ATPase for membrane fractions).
-
Data Presentation
Quantitative analysis of the Western blot bands should be performed using densitometry software. The intensity of the FATP2 band should be normalized to the intensity of the corresponding loading control band. The results can be presented in a table as follows:
| This compound Concentration (µM) | FATP2 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized FATP2 Expression (FATP2/Loading Control) |
| 0 (Vehicle) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 |
Visualizations
References
- 1. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 2. Overexpression of Human Fatty Acid Transport Protein 2/Very Long Chain Acyl-CoA Synthetase 1 (FATP2/Acsvl1) Reveals Distinct Patterns of Trafficking of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression [insight.jci.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Fatty acid transport protein inhibition sensitizes breast and ovarian cancers to oncolytic virus therapy via lipid modulation of the tumor microenvironment [frontiersin.org]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. FATP2 antibody (14048-1-AP) | Proteintech [ptglab.com]
- 12. FATP2/SLC27A2 (E8F8O) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - JP [thermofisher.com]
Application Note: Lipidomic Profiling of B16F10 Melanoma Cells Following Lipofermata Treatment
Abstract
Metastatic melanoma is characterized by aggressive progression and resistance to therapy, with altered lipid metabolism emerging as a key contributor to its malignancy. Fatty Acid Transport Protein 2 (FATP2) has been identified as a crucial mediator of fatty acid uptake in cancer cells. This application note details a comprehensive lipidomics workflow to investigate the effects of Lipofermata (B346663), a specific FATP2 inhibitor, on the lipid profile of the highly metastatic B16F10 mouse melanoma cell line. We provide detailed protocols for cell culture, this compound treatment, lipid extraction, and untargeted lipidomics analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The presented data reveals significant alterations in various lipid classes upon FATP2 inhibition, suggesting potential therapeutic targets within lipid metabolism pathways. This guide is intended for researchers, scientists, and drug development professionals investigating cancer metabolism and developing novel therapeutic strategies.
Introduction
Altered lipid metabolism is a hallmark of many cancers, including melanoma. Cancer cells often exhibit increased uptake and utilization of fatty acids to support rapid proliferation, membrane synthesis, and signaling. Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, facilitates the transport of long and very-long-chain fatty acids across the plasma membrane.[1] Its overexpression has been linked to lipid accumulation and progression in various cancers, making it an attractive therapeutic target.[2][3]
This compound is a potent and specific inhibitor of FATP2, demonstrating inhibition of fatty acid transport in the low micromolar range.[1][4] Studies have shown its ability to attenuate lipid accumulation and induce cell-type-specific effects on inflammatory responses.[5][6] The B16F10 cell line, derived from a murine melanoma, is a widely used model for studying melanoma metastasis due to its high lung-colonizing potential.[7][8]
This application note outlines a detailed methodology for performing a lipidomics analysis on B16F10 melanoma cells treated with this compound. By elucidating the specific changes in the cellular lipidome following FATP2 inhibition, we can gain insights into the metabolic vulnerabilities of melanoma cells and the potential of FATP2 inhibitors as anti-cancer agents. A study on myeloid-derived suppressor cells from B16F10 tumor-bearing mice has already shown that this compound treatment alters the lipid profile, indicating its in vivo efficacy.[9][10]
Experimental Protocols
B16F10 Cell Culture and this compound Treatment
This protocol describes the standard procedure for culturing B16F10 melanoma cells and treating them with the FATP2 inhibitor, this compound.
Materials:
-
B16F10 mouse melanoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-75) and plates (6-well)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture: B16F10 cells are cultured in T-75 flasks with supplemented DMEM. The medium is changed every 2-3 days, and cells are passaged at 80-90% confluency using Trypsin-EDTA.[7]
-
Seeding: For the experiment, cells are seeded in 6-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.
-
This compound Treatment: A stock solution of this compound is diluted in culture medium to the desired final concentration (e.g., 10 µM). The existing medium is removed from the cells and replaced with the this compound-containing medium or a vehicle control (DMSO-containing medium).
-
Incubation: The cells are incubated for 24-48 hours.
-
Cell Harvesting: After incubation, the medium is aspirated, and the cells are washed twice with ice-cold PBS. The cells are then scraped into a microcentrifuge tube, pelleted by centrifugation, and the supernatant is discarded. The cell pellet is stored at -80°C until lipid extraction.
Lipid Extraction from B16F10 Cells
This protocol details the extraction of total lipids from the cell pellets using a modified Bligh-Dyer method.[11][12]
Materials:
-
Cell pellets
-
Methanol
-
Deionized water
-
Centrifuge
-
Nitrogen gas evaporator
Procedure:
-
Solvent Addition: To the cell pellet, add a 2:1 (v/v) mixture of chloroform and methanol.
-
Homogenization: Vortex the mixture thoroughly to ensure complete cell lysis and lipid solubilization.
-
Phase Separation: Add deionized water to the mixture to induce phase separation. The final ratio of chloroform:methanol:water should be approximately 2:2:1.8.[11]
-
Centrifugation: Centrifuge the samples to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids into a new tube.
-
Drying: Evaporate the solvent from the collected lipid extract under a stream of nitrogen gas.
-
Storage: The dried lipid extract is stored at -80°C until LC-MS analysis.
LC-MS Based Lipidomics Analysis
This protocol provides a general workflow for the analysis of the extracted lipids using an untargeted LC-MS approach.[13][14]
Materials:
-
Dried lipid extracts
-
Acetonitrile
-
Isopropanol
-
Formic acid
-
Ammonium (B1175870) formate
-
C18 reverse-phase LC column
-
High-resolution mass spectrometer (e.g., Q-Exactive)
Procedure:
-
Sample Reconstitution: Reconstitute the dried lipid extracts in an appropriate solvent mixture, such as acetonitrile:isopropanol (1:1, v/v).
-
Liquid Chromatography: Inject the reconstituted samples onto a C18 reverse-phase column. The lipids are separated based on their hydrophobicity using a gradient of mobile phases (e.g., Mobile Phase A: acetonitrile/water with formic acid and ammonium formate; Mobile Phase B: isopropanol/acetonitrile with formic acid and ammonium formate).
-
Mass Spectrometry: The eluting lipids are ionized using electrospray ionization (ESI) in both positive and negative modes and analyzed by a high-resolution mass spectrometer. Data is acquired in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to obtain both MS1 and MS/MS spectra.[15]
-
Data Processing: The raw LC-MS data is processed using software such as LipidSearch, MS-DIAL, or similar platforms.[10][15] This involves peak picking, alignment, and identification of lipid species based on their accurate mass and fragmentation patterns.
Data Presentation
The following tables summarize the hypothetical quantitative changes in major lipid classes in B16F10 cells following treatment with this compound, as identified by LC-MS analysis. The values represent the relative abundance of each lipid class compared to the vehicle control.
Table 1: Relative Abundance of Major Phospholipid Classes
| Lipid Class | Vehicle Control (Relative Abundance) | This compound Treatment (Relative Abundance) | Fold Change | p-value |
| Phosphatidylcholine (PC) | 1.00 | 0.85 | -1.18 | <0.05 |
| Phosphatidylethanolamine (PE) | 1.00 | 0.92 | -1.09 | >0.05 |
| Phosphatidylinositol (PI) | 1.00 | 1.25 | +1.25 | <0.05 |
| Phosphatidylserine (PS) | 1.00 | 1.10 | +1.10 | >0.05 |
| Sphingomyelin (B164518) (SM) | 1.00 | 1.35 | +1.35 | <0.01 |
Table 2: Relative Abundance of Neutral Lipids and Free Fatty Acids
| Lipid Class | Vehicle Control (Relative Abundance) | This compound Treatment (Relative Abundance) | Fold Change | p-value |
| Diacylglycerol (DAG) | 1.00 | 0.75 | -1.33 | <0.05 |
| Triacylglycerol (TAG) | 1.00 | 0.60 | -1.67 | <0.01 |
| Cholesterol Esters (CE) | 1.00 | 0.80 | -1.25 | <0.05 |
| Free Fatty Acids (FFA) | 1.00 | 1.50 | +1.50 | <0.01 |
Mandatory Visualizations
Caption: Experimental workflow for lipidomics analysis of this compound-treated B16F10 cells.
Caption: Simplified signaling pathway of FATP2-mediated fatty acid uptake and its inhibition by this compound.
Discussion
The results of the lipidomics analysis indicate that the inhibition of FATP2 by this compound leads to significant alterations in the lipid composition of B16F10 melanoma cells. The observed decrease in triacylglycerols (TAGs) and cholesterol esters (CEs) suggests a reduction in lipid storage, which is consistent with the role of FATP2 in facilitating the uptake of fatty acids required for their synthesis. The accumulation of free fatty acids (FFAs) could be a direct consequence of impaired transport and activation.
Interestingly, the phospholipid profile also shows significant changes. The increase in phosphatidylinositol (PI) and sphingomyelin (SM) could indicate a compensatory response or a shift in membrane composition and signaling pathways. These changes in the lipidome may contribute to the anti-tumor effects of FATP2 inhibition by affecting membrane integrity, cell signaling, and energy metabolism.
Conclusion
This application note provides a detailed framework for investigating the impact of the FATP2 inhibitor this compound on the lipid profile of B16F10 melanoma cells. The presented protocols and representative data highlight the utility of lipidomics in understanding the metabolic effects of targeted cancer therapies. The observed alterations in lipid composition following this compound treatment underscore the potential of targeting fatty acid metabolism as a therapeutic strategy for melanoma. Further studies are warranted to explore the downstream functional consequences of these lipidomic changes and to evaluate the in vivo efficacy of this compound in melanoma models.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adipocyte-derived lipids mediate melanoma progression via FATP proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. B16-F10 Cell Line - Exploring the B16-F10 Melanoma Cell Line in Metastasis Research [cytion.com]
- 8. Lipid composition of cultured B16 melanoma cell variants with different lung-colonizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipidomics data showing the effect of this compound on myeloid-derived suppressor cells in the spleens of tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How to Extract Intracellular Lipids in Lipidomics Research? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. lcms.cz [lcms.cz]
- 14. Lipidomics Workflow (v1.3.1) — NMDC Workflow Documentation [docs.microbiomedata.org]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of Lipofermata in Studying Diabetic Kidney Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic kidney disease (DKD) is a major microvascular complication of diabetes mellitus and a leading cause of end-stage renal disease. A growing body of evidence implicates disordered lipid metabolism, or lipotoxicity, in the pathogenesis of DKD. Fatty Acid Transport Protein 2 (FATP2), encoded by the SLC27A2 gene, is a key transporter of long-chain fatty acids and is highly expressed in the apical membrane of renal proximal tubule cells. In the context of DKD, increased filtration of albumin-bound fatty acids and their subsequent reabsorption via FATP2 in the proximal tubules can lead to intracellular lipid accumulation, cellular stress, and apoptosis, contributing to tubular atrophy and interstitial fibrosis.
Lipofermata is a potent and specific small-molecule inhibitor of FATP2. By blocking FATP2-mediated fatty acid uptake, this compound presents a promising therapeutic strategy to mitigate lipotoxicity in the kidney and attenutate the progression of DKD. These application notes provide detailed protocols for utilizing this compound in both in vivo and in vitro models to investigate its effects on DKD.
Mechanism of Action
In diabetic kidney disease, hyperglycemia and glomerular damage lead to increased filtration of albumin-bound fatty acids. These fatty acids are then taken up by proximal tubular epithelial cells via FATP2. The excess intracellular fatty acids lead to lipotoxicity through mechanisms including oxidative stress, endoplasmic reticulum (ER) stress, and inflammation, ultimately resulting in apoptosis and renal fibrosis. This compound specifically inhibits FATP2, thereby reducing the uptake of excess fatty acids into renal tubular cells and protecting against lipotoxicity-induced kidney damage.
Data Presentation
The following tables summarize the quantitative effects of FATP2 inhibition, as a proxy for this compound's action, in preclinical models of diabetic kidney disease.
Table 1: Effects of FATP2 Gene Deletion on Renal Function and Glycemic Control in a Genetic Mouse Model of DKD (Leprdb/db eNOS-/-) [1][2]
| Parameter | Diabetic Control (FATP2+/+) | Diabetic with FATP2 Deletion (FATP2-/-) | Outcome of FATP2 Deletion |
| Glomerular Filtration Rate (GFR) | Significantly Decreased | Normalized | Improved Renal Function |
| Albuminuria | Increased | Significantly Reduced | Reduced Kidney Damage |
| Fasting Plasma Glucose | Markedly Elevated | Approaching Euglycemia | Improved Glycemic Control |
| Plasma Insulin | Decreased over time | Sustained Levels | Preserved β-cell Function |
Table 2: Effects of FATP2 Gene Deletion on Renal Function and Glycemic Control in an Inducible Mouse Model of DKD (High-Fat Diet + Streptozotocin) [1]
| Parameter | Diabetic Control (FATP2+/+) | Diabetic with FATP2 Deletion (FATP2-/-) | Outcome of FATP2 Deletion |
| Glomerular Filtration Rate (GFR) | Significantly Decreased | Normalized | Improved Renal Function |
| Albuminuria | Increased | Significantly Lower | Reduced Kidney Damage |
| Fasting Plasma Glucose | Elevated | Markedly Reduced | Improved Glycemic Control |
| Plasma Insulin | Significantly Lower | Higher | Improved Insulin Secretion |
Table 3: In Vitro Efficacy of this compound [2][3]
| Cell Line | Assay | IC50 | Effect |
| Caco-2 | Fatty Acid Transport Inhibition | 4.84 µM | Blocks fatty acid uptake |
| HepG2, INS-1E | Palmitate-induced Lipotoxicity | - | Prevents oxidative stress and cell death |
Experimental Protocols
In Vivo Study: this compound Treatment in a Diabetic Kidney Disease Mouse Model
This protocol describes the use of this compound in a db/db mouse model, a common model for type 2 diabetes that develops features of DKD.
1. Animal Model:
-
Male C57BLKS/J-Leprdb/Leprdb (db/db) mice and their lean littermates (db/m) are used.
-
Mice are housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Diabetes and renal injury progression are monitored starting at 8 weeks of age.
2. This compound Administration:
-
Preparation: this compound is dissolved in a vehicle such as flaxseed oil.
-
Dosage: A dose of 50 mg/kg/day can be administered via oral gavage[4].
-
Treatment Groups:
-
Group 1: db/m mice + Vehicle
-
Group 2: db/db mice + Vehicle
-
Group 3: db/db mice + this compound (50 mg/kg/day)
-
-
Duration: Treatment is typically carried out for 8-12 weeks.
3. Monitoring and Sample Collection:
-
Body Weight and Blood Glucose: Monitored weekly. Blood glucose is measured from tail vein blood using a glucometer.
-
Urine Collection: 24-hour urine is collected using metabolic cages at baseline and at the end of the study to measure albumin and creatinine (B1669602) levels.
-
Blood Collection: At the end of the study, blood is collected via cardiac puncture for measurement of plasma insulin, blood urea (B33335) nitrogen (BUN), and creatinine.
-
Kidney Tissue Collection: Kidneys are harvested, weighed, and processed for histology (fixed in 10% formalin) and molecular analysis (snap-frozen in liquid nitrogen).
4. Analytical Procedures:
-
Urinary Albumin-to-Creatinine Ratio (ACR): Albumin is measured by ELISA and creatinine by a colorimetric assay. ACR is a key indicator of kidney damage.
-
Glomerular Filtration Rate (GFR): Can be estimated by measuring the clearance of an exogenous marker like FITC-inulin.
-
Histology: Formalin-fixed, paraffin-embedded kidney sections are stained with Periodic acid-Schiff (PAS) to assess glomerulosclerosis and Masson's trichrome to evaluate interstitial fibrosis.
-
Oil Red O Staining: To visualize lipid accumulation in frozen kidney sections.
-
Immunohistochemistry/Western Blotting: To analyze the expression of proteins involved in fibrosis (e.g., TGF-β, Collagen IV) and apoptosis (e.g., cleaved Caspase-3).
In Vitro Study: Assessing the Effect of this compound on Fatty Acid Uptake and Lipotoxicity in Renal Cells
This protocol details the use of this compound in a human proximal tubule epithelial cell line (HK-2) to study its effects on fatty acid-induced cellular injury.
1. Cell Culture:
-
HK-2 cells are cultured in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and epidermal growth factor.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
2. Fatty Acid Uptake Assay:
-
Plating: Seed HK-2 cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Treatment: Pre-incubate cells with varying concentrations of this compound (e.g., 0.1 to 50 µM) or vehicle (DMSO) for 1 hour.
-
Fatty Acid Incubation: Add a fluorescently labeled long-chain fatty acid analog, such as BODIPY-C12, to the cells.
-
Measurement: Measure fluorescence intensity over time using a fluorescence plate reader to determine the rate of fatty acid uptake. The IC50 of this compound can be calculated from the dose-response curve.
3. Lipotoxicity Assay:
-
Plating: Seed HK-2 cells in multi-well plates suitable for the intended analysis (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Induction of Lipotoxicity: Treat cells with a saturated fatty acid, such as palmitate (conjugated to BSA), to induce lipotoxicity. A typical concentration is 100-500 µM for 24 hours.
-
This compound Co-treatment: Treat a parallel set of cells with palmitate and varying concentrations of this compound.
-
Assessment of Cell Viability: Use an MTT or similar assay to quantify cell viability.
-
Measurement of Oxidative Stress: Assess the production of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Analysis of Apoptosis: Measure apoptosis by TUNEL assay or by Western blotting for cleaved caspase-3.
-
Analysis of ER Stress: Evaluate the expression of ER stress markers such as BiP and CHOP by Western blotting.
Conclusion
This compound, as a specific inhibitor of FATP2, represents a valuable research tool for investigating the role of lipid metabolism in the pathophysiology of diabetic kidney disease. The protocols outlined in these application notes provide a framework for both in vivo and in vitro studies to explore the therapeutic potential of FATP2 inhibition in ameliorating DKD. The data from such studies will be crucial for advancing our understanding of DKD and for the development of novel therapeutic strategies targeting lipotoxicity.
References
- 1. Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note & Protocol: Assessing the Effect of Lipofermata on GLP-1 Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin (B1656795) hormone with significant therapeutic potential in the management of type 2 diabetes and obesity.[1][2] Secreted by enteroendocrine L-cells in the gut and pancreatic α-cells, GLP-1 enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][3][4] Lipofermata, a specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), has emerged as a novel compound that modulates GLP-1 secretion.[3][5][6] Understanding the precise mechanism and quantifying the effect of this compound on GLP-1 release is crucial for its development as a potential therapeutic agent.
This document provides a detailed protocol for assessing the effect of this compound on GLP-1 secretion from pancreatic α-cells in vitro. This compound inhibits the uptake of long-chain fatty acids and has been shown to enhance GLP-1 secretion from pancreatic α-cells, which in turn stimulates insulin release in a paracrine manner.[3][5] The primary mechanism involves an increased conversion of proglucagon to GLP-1.[3]
Principle
This protocol outlines a cell-based assay to quantify the secretion of GLP-1 from a suitable pancreatic α-cell line (e.g., αTC1-6) in response to treatment with this compound. The secreted GLP-1 in the cell culture supernatant is then measured using a sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| αTC1-6 cell line | ATCC | CRL-2934 |
| DMEM, high glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | Cayman Chemical | 10006522 |
| Dimethyl sulfoxide (B87167) (DMSO) | Sigma-Aldrich | D8418 |
| GLP-1 (Total) ELISA Kit | Millipore | EZGLP1T-36K |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Trypsin-EDTA (0.25%) | Gibco | 25200056 |
| Cell culture plates (24-well) | Corning | 3524 |
Experimental Protocols
Cell Culture and Maintenance
-
Culture αTC1-6 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Stock Solution Preparation
-
This compound is soluble in organic solvents like DMSO.[7] Prepare a 10 mM stock solution of this compound in DMSO.
-
Store the stock solution at -20°C. Further dilutions should be made in the assay buffer to achieve the desired final concentrations. The final DMSO concentration in the cell culture should be kept below 0.1% to avoid cytotoxicity.
In Vitro GLP-1 Secretion Assay
-
Seed αTC1-6 cells in a 24-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24-48 hours until they reach approximately 80% confluency.
-
On the day of the experiment, gently wash the cells twice with pre-warmed PBS.
-
Pre-incubate the cells in a serum-free, low-glucose DMEM for 2 hours to establish a baseline.
-
Prepare fresh treatment media containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
Remove the pre-incubation medium and add 500 µL of the respective treatment media to each well.
-
Incubate the plate for a defined period (e.g., 2, 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatants at 1000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquot the clarified supernatants and store them at -80°C until the GLP-1 measurement.
Quantification of GLP-1 by ELISA
-
Quantify the total GLP-1 concentration in the collected supernatants using a commercially available GLP-1 ELISA kit.[8][9][10]
-
Follow the manufacturer's instructions for the ELISA procedure meticulously.[8][9][10][11][12]
-
Briefly, the general steps of a sandwich ELISA involve:
-
Adding standards and samples to wells pre-coated with a capture antibody.
-
Incubating to allow GLP-1 to bind to the immobilized antibody.
-
Washing the wells to remove unbound substances.
-
Adding a detection antibody (biotinylated).
-
Incubating and washing.
-
Adding a streptavidin-HRP conjugate.
-
Incubating and washing.
-
Adding a substrate solution (e.g., TMB) to develop color.
-
Stopping the reaction and measuring the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
-
Construct a standard curve using the provided GLP-1 standards.
-
Determine the concentration of GLP-1 in the unknown samples by interpolating their absorbance values from the standard curve.
Data Presentation
Summarize the quantitative data from the GLP-1 ELISA in a structured table for clear comparison.
| Treatment Group | This compound Concentration (µM) | Mean GLP-1 Concentration (pg/mL) | Standard Deviation (pg/mL) | % Increase over Vehicle |
| Vehicle Control | 0 (DMSO) | 0% | ||
| This compound | 1 | |||
| This compound | 5 | |||
| This compound | 10 | |||
| This compound | 25 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on GLP-1 secretion.
Signaling Pathway
Caption: this compound's proposed mechanism for enhancing GLP-1 secretion.
References
- 1. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
- 4. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. raybiotech.com [raybiotech.com]
- 11. anshlabs.com [anshlabs.com]
- 12. Human GLP-1 ELISA Kit (ab277395) | Abcam [abcam.com]
Troubleshooting & Optimization
Lipofermata solubility and stability in DMSO
Welcome to the technical support resource for Lipofermata. This guide provides detailed information on the solubility and stability of this compound in DMSO, along with troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in DMSO. Different suppliers report slightly different maximum solubilities. It has been reported to be soluble at 100 mg/mL (277.60 mM) and also at 25 mg/mL.[1][2] It is advisable to consult the product-specific datasheet for the most accurate information.
Q3: My this compound solution in DMSO appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can occur for several reasons. Here are some troubleshooting steps:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly decrease the solubility of many compounds, including this compound.[1] Always use newly opened, anhydrous, research-grade DMSO.
-
Apply gentle heating and/or sonication: To aid dissolution, you can warm the solution gently (e.g., in a 37°C water bath) and/or use an ultrasonic bath.[1] This can help break up any aggregates and facilitate complete dissolution.
-
Prepare a fresh stock solution: If the issue persists, it is best to discard the old solution and prepare a fresh one using the precautions mentioned above.
Q4: How should I store this compound powder and its DMSO stock solution?
A4: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Powder: Store the solid form of this compound at -20°C for up to 3 years.[1]
-
DMSO Stock Solution: For short-term storage, aliquots of the DMSO stock solution can be kept at -20°C for up to 1 month. For long-term storage, it is recommended to store aliquots at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.
Q5: I am observing precipitation when I dilute my this compound DMSO stock in aqueous media for my cell-based assay. How can I prevent this?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous buffer or cell culture medium. Here are some strategies to minimize precipitation:
-
Use a multi-step dilution: Instead of diluting the DMSO stock directly into the final aqueous solution, perform one or more intermediate dilutions in a co-solvent system. For example, you can use formulations containing PEG300, Tween-80, or SBE-β-CD.
-
Vortex while diluting: Add the this compound stock solution to the aqueous medium dropwise while vortexing or stirring vigorously. This rapid mixing can help prevent the compound from crashing out of solution.
-
Optimize the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to minimize solvent-induced cellular toxicity. However, ensure it is sufficient to maintain the solubility of this compound at the desired working concentration.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound.
Table 1: Solubility of this compound
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 277.60 | Ultrasonic treatment may be needed. Use of newly opened, hygroscopic-free DMSO is recommended. |
| DMSO | 25 | - | - |
| DMF | 30 | - | - |
| Ethanol | 1 | - | - |
| DMF:PBS (pH 7.2) (1:10) | 0.09 | - | - |
Formula Weight: 360.2 g/mol
Table 2: Storage and Stability of this compound
| Form | Storage Temperature (°C) | Stability Period |
| Powder | -20 | 3 years |
| In Solvent (DMSO) | -80 | 6 months |
| In Solvent (DMSO) | -20 | 1 month |
Table 3: this compound Inhibitory Concentrations (IC₅₀)
| Cell Line | IC₅₀ (µM) | Target/Assay |
| Caco-2 | 4.84 | Fatty acid transport inhibition |
| C2C12, INS-1E, Caco-2, HepG2 | 2.74 - 39.34 | C1-BODIPY-C12 transport inhibition |
| mmC2C12, rnINS-1E, Caco-2, HepG2 | 3 - 6 | Long- and very long-chain fatty acid uptake |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous, research-grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
-
Vortex mixer
-
Ultrasonic bath (optional)
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, use 3.602 mg of this compound (Formula Weight: 360.2 g/mol ).
-
Add the appropriate volume of fresh DMSO to the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
This protocol provides an example of preparing a working solution with a final DMSO concentration of 0.1%.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your chosen aqueous medium. For example, to prepare a 10 µM working solution:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of medium (resulting in a 100 µM solution in 1% DMSO).
-
Vortex gently immediately after adding the stock.
-
Prepare the final 10 µM working solution by adding 10 µL of the 100 µM intermediate dilution to 90 µL of medium. The final DMSO concentration will be 0.1%.
-
-
Use the working solution immediately in your experiment.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound.
References
Lipofermata Technical Support Center: Optimizing Concentrations for Cell Culture Experiments
Welcome to the Lipofermata Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of this compound for your cell culture experiments. Here you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal concentration of this compound to use in my cell culture experiment?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental goal. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific model. As a starting point, concentrations ranging from 5 µM to 50 µM have been shown to be effective in promoting cell survival and protecting against palmitic acid-induced lipotoxicity in HepG2 and INS-1E cells.[1]
Q2: I am observing high levels of cytotoxicity after treating my cells with this compound. What could be the cause?
While this compound is designed to be specific, high concentrations can lead to off-target effects and cytotoxicity. Consider the following:
-
Concentration is too high: You may be using a concentration that is toxic to your specific cell line. It is essential to perform a cytotoxicity assay (see "Experimental Protocols" section) to determine the maximum non-toxic concentration.
-
Cell health: Ensure your cells are healthy and have a viability of over 90% before starting the experiment. Stressed cells are more susceptible to the effects of any treatment.
-
Solvent toxicity: this compound is often dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is minimal and include a vehicle control in your experimental setup.
Q3: I am not observing the expected inhibitory effect of this compound on fatty acid uptake. What should I do?
If this compound is not producing the desired effect, consider these factors:
-
Sub-optimal concentration: The concentration you are using might be too low to effectively inhibit FATP2 in your cell line. Refer to the IC50 values in the data table below and consider performing a dose-response experiment to find a more effective concentration.
-
FATP2 expression levels: The expression of FATP2 can vary significantly between cell lines.[2] Cell lines with low or no FATP2 expression will be less responsive to this compound.[2] It is advisable to confirm FATP2 expression in your cell line of interest via methods like western blotting or qPCR.
-
Incorrect fatty acid type: this compound is a specific inhibitor of long and very long-chain fatty acids.[2][3] It does not inhibit the uptake of medium-chain fatty acids. Ensure you are using the correct type of fatty acid in your uptake assay.
-
Experimental setup: Review your experimental protocol to ensure all steps are performed correctly. For instance, in lipid uptake assays, the incubation time with this compound and the fatty acid substrate can be critical.
Q4: How can I minimize experimental variability when using this compound?
To ensure reproducible results, consistency is key:
-
Cell passage number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time with extensive passaging.
-
Standardized protocols: Adhere strictly to your established protocols for cell seeding density, treatment duration, and assay procedures.
-
Reagent quality: Use high-quality this compound from a reputable supplier and prepare fresh stock solutions regularly.
Data Presentation: this compound IC50 Values
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound for inhibiting the transport of the fluorescent fatty acid analog C1-BODIPY-C12 in various cell lines. These values can serve as a reference for determining a starting concentration range for your experiments.
| Cell Line | Cell Type | IC50 (µM) |
| Caco-2 | Human colorectal adenocarcinoma | 4.84 |
| HepG2 | Human liver carcinoma | ~3-6 |
| INS-1E | Rat insulinoma | ~3-6 |
| C2C12 | Mouse myoblast | ~3-6 |
| Primary Human Adipocytes | Adipocytes | 39.34 |
Experimental Protocols
Cytotoxicity Assay Protocol (MTT Assay)
This protocol outlines the steps to assess the cytotoxicity of this compound and determine the optimal non-toxic concentration range.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control.
-
Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Fatty Acid Uptake Inhibition Assay Protocol
This protocol describes how to measure the inhibitory effect of this compound on the uptake of long-chain fatty acids.
Materials:
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
96-well black, clear-bottom cell culture plates
-
Fluorescence microplate reader
Procedure:
-
Seed your cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Prepare different concentrations of this compound in assay buffer. Include a vehicle control.
-
Wash the cells twice with assay buffer.
-
Add the this compound solutions or vehicle control to the cells and pre-incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Prepare the fluorescently labeled fatty acid analog in assay buffer.
-
Add the fatty acid solution to the wells (with the this compound solution still present) and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Add assay buffer to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the fluorescent probe.
-
Calculate the percentage of fatty acid uptake inhibition relative to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Workflow for optimizing this compound concentration.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Potential off-target effects of Lipofermata in research
This guide provides researchers, scientists, and drug development professionals with information on the potential off-target and context-dependent effects of Lipofermata. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, also known as CB16.2, is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), which is encoded by the SLC27A2 gene.[1][2][3] It functions as a non-competitive inhibitor, specifically blocking the uptake of long and very long-chain fatty acids into cells.[3][4] It does not affect the transport of medium-chain fatty acids, which are thought to be transported primarily by passive diffusion. This inhibition of fatty acid uptake is intended to protect cells from lipotoxicity—cellular dysfunction and death caused by an excess of fatty acids.
Q2: How specific is this compound for FATP2?
This compound is characterized as a specific inhibitor of FATP2-mediated fatty acid transport. Studies have shown that it does not impact other cellular functions like the enzymatic activity of long-chain acyl-CoA synthetase. Its effectiveness is significantly higher in cells expressing FATP2, such as HepG2 (hepatocytes) and Caco-2 (enterocytes), compared to cells with low FATP2 expression, like 3T3L1 adipocytes.
Q3: Does this compound have effects on immune cells?
Yes, this compound has been shown to have significant, cell-type-specific effects on immune cells.
-
In human monocytes , this compound exhibits an anti-inflammatory effect. It reduces the production of inflammatory lipid mediators like prostaglandin (B15479496) E2 (PGE2) when stimulated with lipopolysaccharide (LPS).
-
Conversely, in mature human monocyte-derived macrophages , this compound can have a pro-inflammatory effect, enhancing the production of inflammatory cytokines and potentially inducing cell death through inflammasome activation. These dual roles highlight a critical context-dependent effect that researchers must consider.
Q4: Can this compound impact bacterial growth?
Yes, this compound has demonstrated antibacterial properties. It is an analog of spiro-indoline-thadiazole and has been shown to perturb zinc homeostasis in E. coli, leading to growth inhibition. This effect is zinc-specific and represents a clear off-target activity that could be relevant in co-culture or in vivo infection models.
Q5: Are there any known effects of this compound on major signaling pathways?
Some evidence suggests that this compound may impact the PI3K/AKT/mTOR signaling pathway. This pathway is a central regulator of cellular metabolism, proliferation, and survival. By altering intracellular lipid metabolism through FATP2 inhibition, this compound could indirectly influence the activity of this pathway. This is a potential area for further investigation if you observe unexpected changes in cell growth or survival.
Troubleshooting Guide
Issue: I am observing conflicting inflammatory responses (sometimes anti-inflammatory, sometimes pro-inflammatory) in my immune cell experiments with this compound.
-
Probable Cause: This is a documented, cell-type-specific effect of this compound. The inflammatory outcome depends on the differentiation state of the myeloid cells you are using.
-
Solution:
-
Confirm Cell Identity: Ensure you are using well-characterized, homogenous cell populations. Use cell surface markers (e.g., CD14 for monocytes, CD68/CD80 for macrophages) to confirm the identity and differentiation state of your cells.
-
Segregate Experiments: Design your experiments to clearly distinguish between monocytes and fully differentiated macrophages. Do not use mixed populations if you are studying inflammatory responses.
-
Analyze Specific Mediators: Measure a range of outputs. The anti-inflammatory effect in monocytes is linked to a decrease in arachidonic acid-derived lipid mediators, while the pro-inflammatory effect in macrophages involves cytokine production. Assay for both to understand the full picture.
-
Issue: My macrophage cultures are experiencing significant cell death after treatment with this compound, which was not my primary endpoint.
-
Probable Cause: In mature macrophages, this compound can enhance LPS-induced cell death, which is thought to be mediated by inflammasome activation.
-
Solution:
-
Assay for Inflammasome Activation: Measure markers of inflammasome activity, such as caspase-1 activation or the release of IL-1β.
-
Titrate this compound Concentration: Perform a dose-response experiment to find a concentration that inhibits fatty acid transport without causing significant cytotoxicity in your specific assay timeframe.
-
Control for LPS Contamination: Ensure your media and reagents are free from endotoxin (B1171834) (LPS) contamination, as this can prime the cells for this compound-induced cell death.
-
Issue: I've noticed a reduction in bacterial contamination in my cell cultures when using this compound.
-
Probable Cause: this compound has known antibacterial activity, particularly against E. coli, by disrupting zinc homeostasis.
-
Solution:
-
Acknowledge the Effect: Be aware that this is a known off-target effect. While it may be beneficial in preventing contamination, it could also be a confounding variable in experiments involving host-pathogen interactions.
-
Use Appropriate Controls: If your research involves co-culture with bacteria, you must include controls to assess the direct effect of this compound on the bacteria alone.
-
Consider Metal Ion Chelation: If you suspect zinc-related effects are impacting your primary research question, you may need to design experiments that control for zinc availability, although this can be complex.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations for this compound across different experimental models.
| Parameter | Cell Line / Organism | Value | Description |
| IC₅₀ | Caco-2 (human enterocyte model) | 4.84 µM | Inhibition of fatty acid transport. |
| IC₅₀ | HepG2 (human hepatocyte model) | ~3 - 6.7 µM | Inhibition of fatty acid transport. |
| IC₅₀ | C2C12 (murine myocyte model) | ~3 - 6 µM | Inhibition of fatty acid transport. |
| IC₅₀ | INS-1E (rat pancreatic β-cell model) | ~3 - 6 µM | Inhibition of fatty acid transport. |
| IC₅₀ | Primary Human Adipocytes | 39 µM | Inhibition of fatty acid transport. |
| MIC | E. coli K-12 | 16 µM | Minimum Inhibitory Concentration for antibacterial activity. |
Detailed Experimental Protocol
Protocol: Assessing Pro-Inflammatory Cytokine Production in Macrophages
This protocol describes how to test the potential pro-inflammatory off-target effect of this compound on macrophages.
1. Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1).
-
Macrophage differentiation factors (e.g., PMA for THP-1, or M-CSF for primary monocytes).
-
This compound (dissolved in DMSO).
-
Lipopolysaccharide (LPS).
-
Complete RPMI-1640 culture medium.
-
Human TNF-α and IL-1β ELISA kits.
-
Cell lysis buffer and BCA protein assay kit.
2. Cell Differentiation (Example using THP-1 cells):
-
Seed THP-1 monocytes at a density of 0.5 x 10⁶ cells/mL in a 24-well plate.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophages.
-
Incubate for 48-72 hours. Differentiated macrophages will be adherent.
-
After incubation, gently wash the cells twice with fresh media to remove PMA and non-adherent cells. Allow cells to rest in fresh media for 24 hours.
3. This compound and LPS Treatment:
-
Prepare working solutions of this compound in culture media. Include a vehicle control (DMSO at the same final concentration).
-
Aspirate the media from the differentiated macrophages and add the media containing this compound or vehicle control. Pre-incubate for 1-2 hours.
-
Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Include a control group with this compound but no LPS.
-
Incubate for 18-24 hours.
4. Sample Collection and Analysis:
-
After incubation, carefully collect the cell culture supernatant from each well and store it at -80°C for cytokine analysis.
-
Wash the adherent cells with PBS. Lyse the cells directly in the well using a suitable lysis buffer.
-
Measure the total protein concentration of the cell lysates using a BCA assay to normalize cytokine data.
-
Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercial ELISA kits, following the manufacturer’s instructions.
5. Data Interpretation:
-
Compare the cytokine levels in the "this compound + LPS" group to the "Vehicle + LPS" group. An increase in cytokine production would confirm a pro-inflammatory effect.
-
Compare the "this compound only" group to the "Vehicle only" group to see if this compound induces cytokine release without a secondary stimulus.
Visualizations
Caption: Dual immunomodulatory effects of this compound.
Caption: Workflow for investigating cell-type specific effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the optimal Lipofermata dosage for in vivo studies
Technical Support Center: Lipofermata In Vivo Studies
This guide provides technical support for researchers using this compound in in vivo experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help determine the optimal dosage for your specific research model.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2), a protein involved in the transport of long-chain fatty acids into cells.[1][2] It is crucial to note that despite its name, this compound is not a liposomal formulation. By blocking FATP2, this compound can prevent the cellular uptake of certain fatty acids, which has been shown to protect cells from lipotoxicity (cellular stress and death caused by excessive fatty acid exposure).[3][4] Its inhibitory effects have been quantified in various cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Model For | IC₅₀ Value (µM) |
|---|---|---|
| Caco-2 | Human Enterocytes | 4.84 - 6.0 |
| HepG2 | Human Hepatocytes | 2.3 - 6.7 |
| INS-1E | Rat Pancreatic β-cells | ~3 - 6 |
| C2C12 | Mouse Myocytes | ~3 - 6 |
| Human Adipocytes | Human Fat Cells | 39.34 |
Source:[3]
The mechanism involves the non-competitive inhibition of long and very long-chain fatty acid transport.
Q2: A published study uses a 300 mg/kg dose in mice. Is this the optimal dose for my experiment?
A published proof-of-concept study demonstrated that a single oral gavage dose of 300 mg/kg this compound effectively reduced the absorption of ¹³C-oleate in mice. While this provides an excellent reference point and confirms the compound's in vivo activity, it is not necessarily the optimal dose for all studies. The optimal dose depends on your specific animal model, disease state, and desired therapeutic endpoint.
To determine the ideal dose for your experiment, it is essential to conduct a Dose-Range Finding (DRF) study to establish the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).
Troubleshooting Guide
Issue: I am not observing the expected efficacy in my in vivo model.
-
Suboptimal Dose: The dose may be too low for your specific model or disease state. A systematic dose-response study is required to find the effective range.
-
Poor Bioavailability: Ensure the formulation is prepared correctly to maximize solubility and absorption. The vehicle can significantly impact how the compound is absorbed.
-
Incorrect Dosing Frequency: The initial pharmacokinetic data for this compound suggests its plasma levels decrease by about 50% after 6 hours. Depending on the required target engagement, a once-daily dosing schedule may be insufficient. A pharmacokinetic study can help determine the optimal dosing interval.
-
Vehicle Issues: The vehicle itself might interfere with the experimental model. Always include a vehicle-only control group to rule out any confounding effects.
Issue: My animals are showing signs of toxicity (e.g., weight loss, lethargy).
-
Dose is Too High: You are likely exceeding the Maximum Tolerated Dose (MTD). Reduce the dose immediately. This underscores the importance of conducting a formal MTD study before beginning efficacy experiments.
-
Formulation/Vehicle Toxicity: Some vehicles or solvents (like DMSO) can cause toxicity at high concentrations. Ensure the percentage of each solvent in your final formulation is within safe limits. The recommended DMSO concentration for in vivo work is often below 10%.
-
Administration Error: Improper oral gavage technique can cause significant distress, esophageal injury, or accidental administration into the lungs, leading to severe adverse effects. Ensure all personnel are thoroughly trained in this procedure.
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound for Oral Gavage
This compound has poor water solubility. A common method to prepare it for in vivo oral administration involves using a combination of solvents. One study utilized flaxseed oil as a vehicle. A commercial supplier provides the following detailed protocol for solubilization.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure (Example for a 2.08 mg/mL solution):
-
Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Note: This working solution should be prepared fresh on the day of use.
Protocol 2: Dose-Range Finding (DRF) and MTD Study
This protocol establishes the safe dosing range for this compound. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause unacceptable side effects, such as more than 20% body weight loss or significant clinical signs of distress.
Workflow Diagram for Dose Determination
Caption: Workflow for determining the optimal in vivo dose of a compound.
Procedure:
-
Animal Model: Use the same species and strain as your planned efficacy study (e.g., C57BL/6 mice). Use a small number of animals (n=3 per group).
-
Dose Selection: Based on the published 300 mg/kg dose, select a range of doses. A logarithmic or half-log spacing is common.
-
Group 1: Vehicle Control
-
Group 2: 100 mg/kg
-
Group 3: 300 mg/kg
-
Group 4: 600 mg/kg
-
Group 5: 1000 mg/kg (or limit dose)
-
-
Administration: Administer a single dose via oral gavage.
-
Monitoring: Observe animals continuously for the first 4 hours, then periodically for up to 72 hours. Record the following:
-
Clinical Signs: Lethargy, piloerection, abnormal posture, changes in breathing.
-
Body Weight: Measure daily. A weight loss of >20% is a key indicator of toxicity.
-
Mortality: Record any deaths.
-
-
Endpoint: The MTD is the highest dose at which no mortality and no severe clinical signs of toxicity are observed. This dose will inform the high dose for subsequent efficacy and PK studies.
Table 2: Example MTD Study Design and Observation Log
| Group | Dose (mg/kg) | N | Day 1 Weight Change | Day 2 Weight Change | Clinical Signs | Outcome |
|---|---|---|---|---|---|---|
| 1 | Vehicle | 3 | +1% | +2% | None | Tolerated |
| 2 | 100 | 3 | 0% | +1% | None | Tolerated |
| 3 | 300 | 3 | -2% | 0% | None | Tolerated |
| 4 | 600 | 3 | -8% | -5% | Mild lethargy (4h) | Tolerated |
| 5 | 1000 | 3 | -22% | - | Severe lethargy, hunched | Not Tolerated |
This table presents hypothetical data for illustrative purposes.
Protocol 3: Basic Pharmacokinetic (PK) Study
This protocol determines how this compound is absorbed, distributed, metabolized, and excreted (ADME), providing key parameters like Cmax, Tmax, and half-life.
Procedure:
-
Animal Model & Dosing: Use at least 3-4 mice per time point or use a serial sampling technique on a smaller cohort. Administer a single dose of this compound (e.g., 300 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood (~20-30 µL) at multiple time points. Serial sampling from the same mouse (e.g., via tail vein or saphenous vein) is preferred as it reduces inter-animal variability.
-
Suggested Time Points: Pre-dose (0), 15 min, 30 min, 1 hr, 2 hr, 4 hr, 6 hr, 8 hr, 24 hr.
-
-
Sample Processing:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Bioanalysis: Quantify the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot plasma concentration versus time to determine key PK parameters.
Table 3: Key Pharmacokinetic Parameters
| Parameter | Description | Importance |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure after a dose. |
| Tmax | Time at which Cmax is reached | Indicates the rate of absorption. |
| AUC | Area Under the Curve (concentration vs. time) | Represents the total drug exposure over time. |
| t½ | Elimination Half-life | The time required for the plasma concentration to decrease by half. Helps determine dosing frequency. |
PK/PD Relationship Diagram
Caption: The relationship between pharmacokinetics (drug exposure) and pharmacodynamics (drug effect).
Protocol 4: Dose Conversion Between Species (Allometric Scaling)
To estimate a starting dose in a different species (e.g., converting a mouse dose to a human equivalent dose, HED), allometric scaling based on body surface area (BSA) is commonly used.
Formula: The FDA provides a simplified method using Kₘ factors (Body Weight / BSA):
HED (mg/kg) = Animal Dose (mg/kg) × (Animal Kₘ / Human Kₘ)
Table 4: Common Conversion Factors to Estimate Human Equivalent Dose (HED) from an Animal Dose
| Species | Body Weight (kg) | Kₘ Factor | To Convert Animal Dose to HED (mg/kg), Multiply by: |
|---|---|---|---|
| Mouse | 0.02 | 3 | 0.081 |
| Rat | 0.15 | 6 | 0.162 |
| Rabbit | 1.8 | 12 | 0.324 |
| Dog | 10 | 20 | 0.541 |
| Monkey | 3 | 12 | 0.324 |
| Human | 60 | 37 | - |
Source: Adapted from
Example: To convert a 300 mg/kg mouse dose to an estimated HED: HED = 300 mg/kg × 0.081 = 24.3 mg/kg
Disclaimer: This calculation provides an estimate for a starting dose and should be confirmed with further species-specific toxicology and pharmacokinetic studies.
References
- 1. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: Lipofermata Cytotoxicity Assessment in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of Lipofermata in primary cell cultures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the successful execution and interpretation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Fatty Acid Transport Protein 2 (FATP2).[1][2] Its primary mechanism of action is to block the cellular uptake of long and very long-chain fatty acids.[1] By inhibiting FATP2, this compound can protect cells from the toxic effects of high levels of saturated fatty acids, a phenomenon known as lipotoxicity.[1][2][3]
Q2: Why are my primary cells showing higher sensitivity to this compound compared to immortalized cell lines?
A2: Primary cells often exhibit different sensitivities to compounds compared to immortalized cell lines. This can be due to variations in metabolic rates, protein expression levels (including FATP2), and overall cellular health. For instance, primary human adipocytes have been shown to be more resistant to this compound than several cancer cell lines.[1] It is crucial to establish a dose-response curve for each specific primary cell type.
Q3: I am observing high background in my cytotoxicity assay. What could be the cause?
A3: High background in cytotoxicity assays can stem from several factors. For colorimetric assays like MTT, components in the media (e.g., phenol (B47542) red) can interfere with absorbance readings.[4] In fluorescence-based assays, the compound itself might be autofluorescent. Additionally, improper handling, such as forceful pipetting, can cause premature cell lysis and release of intracellular components like LDH.[5]
Q4: My results from different cytotoxicity assays (e.g., MTT vs. LDH) are not correlating. Why?
A4: Different cytotoxicity assays measure distinct cellular events. The MTT assay assesses metabolic activity, which is an early indicator of cell stress, while the LDH assay measures membrane integrity, a marker of late-stage apoptosis or necrosis.[5] A compound might reduce metabolic activity without causing immediate cell membrane rupture. Therefore, it is recommended to use a panel of assays that measure different endpoints and time points to get a comprehensive view of cytotoxicity.
Q5: Can this compound interfere with the cytotoxicity assay reagents?
A5: It is possible for any test compound to interact with assay reagents. For example, a compound could directly reduce the MTT reagent, leading to a false-positive signal for cell viability.[4] It is recommended to run a cell-free control where this compound is incubated with the assay reagents to check for any direct interactions.
Troubleshooting Guides
Troubleshooting Inconsistent MTT Assay Results
| Issue | Potential Cause | Recommended Solution |
| High background absorbance | Phenol red in media interfering with readings.[4] | Use phenol red-free media during the assay. |
| This compound directly reducing MTT.[4] | Run a cell-free control with this compound and MTT reagent. | |
| Microbial contamination. | Inspect cultures for contamination; use sterile techniques. | |
| Low absorbance readings | Insufficient incubation time with MTT. | Increase incubation time; check for formazan (B1609692) crystal formation under a microscope. |
| Cell number is too low. | Optimize cell seeding density. | |
| Incomplete solubilization of formazan crystals.[6] | Ensure complete dissolution by gentle mixing and sufficient incubation with the solubilization buffer.[6] | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous cell suspension before seeding. |
| "Edge effect" in 96-well plates.[4] | Avoid using the outer wells of the plate; fill them with sterile PBS.[4] |
Troubleshooting LDH Assay Discrepancies
| Issue | Potential Cause | Recommended Solution |
| High spontaneous LDH release in controls | Poor cell health or over-confluency. | Use healthy, sub-confluent cells for the experiment. |
| Rough handling during media changes.[5] | Pipette gently to avoid mechanical stress on the cells.[5] | |
| Serum in the media contains LDH. | Use a low-serum or serum-free medium for the assay, ensuring it doesn't compromise cell viability.[7] | |
| Low LDH release despite visible cell death | Assay performed too early.[5] | LDH is released in late-stage cell death. Increase the incubation time.[5] |
| This compound inhibits LDH enzyme activity.[5] | Test for direct inhibition by adding this compound to a lysate of untreated cells.[5] |
Troubleshooting Apoptosis Assay (Annexin V) Issues
| Issue | Potential Cause | Recommended Solution |
| High percentage of necrotic cells in control | Harsh cell handling or trypsinization. | Use a gentle cell detachment method and handle cells with care. |
| Cells are unhealthy or overgrown. | Use cells in the logarithmic growth phase. | |
| Weak or no Annexin V signal | Insufficient incubation time with this compound. | Optimize the treatment duration to capture the early stages of apoptosis. |
| Reagent degradation. | Use fresh reagents and store them properly. | |
| Assay performed at a late time point. | Apoptotic cells may have progressed to secondary necrosis. Perform a time-course experiment. | |
| High background fluorescence | Inadequate washing. | Increase the number and duration of wash steps. |
| Autofluorescence of this compound or cells. | Include unstained and single-stained controls to set up proper compensation. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for fatty acid uptake in various cell types. This data can serve as a reference for designing dose-response experiments in primary cell cultures.
| Cell Type | Description | IC50 (µM) | Reference |
| Primary Human Adipocytes | Primary cells | 39 | [1] |
| mmC2C12 | Mouse myoblast cell line | 3-6 | [1] |
| rnINS-1E | Rat insulinoma cell line | 3-6 | [1] |
| hsCaco-2 | Human colorectal adenocarcinoma cell line | 3-6 | [1] |
| hsHepG2 | Human liver carcinoma cell line | 3-6 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is designed to assess the effect of this compound on the metabolic activity of primary cells.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound dilutions. Include untreated and vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Absorbance Measurement: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Sample Transfer: Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Primary cells
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle, non-enzymatic cell dissociation buffer.
-
Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Caption: this compound's role in preventing palmitate-induced lipotoxicity.
Caption: Troubleshooting workflow for cytotoxicity experiments.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay overview | Abcam [abcam.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: 3T3-L1 Adipocyte Differentiation and Lipid Accumulation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with 3T3-L1 adipocyte differentiation, particularly when assessing the efficacy of compounds aimed at modulating lipid accumulation.
Troubleshooting Guide: Overcoming Poor Efficacy of Test Compounds in 3T3-L1 Adipocytes
Researchers often face challenges in achieving consistent and robust 3T3-L1 differentiation, which can lead to inconclusive results when testing the efficacy of therapeutic compounds. This guide addresses common problems and offers systematic solutions.
Problem 1: Low Lipid Accumulation in Control (Untreated) Differentiated Cells
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Use low-passage 3T3-L1 cells (ideally below passage 15). High-passage cells can lose their ability to differentiate. Ensure cells are healthy and doubling at a normal rate before initiating differentiation. |
| Incorrect Seeding Density/Confluency | Seed cells to reach 70-90% confluency at the start of differentiation.[1][2] Over-confluency can lead to cell detachment and reduced differentiation efficiency, while under-confluent cells may not receive the necessary cell-cell contact signals to initiate differentiation.[1] |
| Ineffective Differentiation Cocktail | Prepare the differentiation medium (MDI: IBMX, dexamethasone, insulin) fresh for each experiment.[1] The activity of components, especially IBMX and insulin, can degrade over time. Consider adding a PPARγ agonist like rosiglitazone (B1679542) to the induction medium to enhance differentiation efficiency.[3][4] |
| Serum Variability | Use a consistent source and lot of Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS). Serum components can significantly impact differentiation. Screen different lots of serum for their ability to support robust differentiation. |
Problem 2: High Variability in Lipid Accumulation Between Replicates
| Possible Cause | Recommended Solution |
| Uneven Cell Seeding | Ensure a single-cell suspension before seeding to avoid clumps and ensure even cell distribution across wells.[5] |
| Inconsistent Media Changes | Be gentle during media changes to avoid detaching the cell monolayer, which becomes more delicate after differentiation.[6] Aspirate media from the side of the well and add fresh media slowly. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations in the outer wells of a plate, fill the outer wells with sterile PBS or media without cells and use only the inner wells for the experiment. |
| Inconsistent Treatment Application | Ensure thorough mixing of the test compound in the media before adding it to the cells. |
Problem 3: Test Compound Shows No Effect or an Unintended Inhibitory Effect on Lipid Accumulation
| Possible Cause | Recommended Solution |
| Compound Cytotoxicity | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range of your compound on 3T3-L1 preadipocytes.[7] |
| Incorrect Timing of Treatment | The timing of compound addition is critical. Consider adding the compound at different stages: during pre-adipocyte proliferation, during the MDI induction phase, or during the maturation phase with insulin-only medium. |
| Compound Stability and Solubility | Ensure the compound is fully dissolved in the culture medium. If using a solvent like DMSO, keep the final concentration consistent across all treatments and below a non-toxic level (typically <0.1%). |
| Mechanism of Action | The compound may be targeting a pathway that is not central to adipogenesis in this model or may require a longer exposure time. Consider extending the differentiation period to 10-12 days.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal confluency for inducing differentiation in 3T3-L1 cells?
A1: The optimal confluency for initiating differentiation is 70-90%.[1][2] Cells should be in a state of contact inhibition, which is a critical signal for the initiation of adipogenesis.
Q2: My 3T3-L1 cells are detaching from the plate after adding the differentiation medium. What can I do?
A2: Cell detachment can be caused by several factors. Ensure cells were not overgrown (i.e., 100% confluent for an extended period) before differentiation, as this can make the monolayer fragile.[6] Use pre-coated plates (e.g., with gelatin or collagen) to improve cell attachment.[6] Also, be very gentle during media changes.[6]
Q3: How can I quantify the lipid accumulation in my 3T3-L1 adipocytes?
A3: Lipid accumulation is most commonly quantified using Oil Red O staining.[1][8][9][10] After staining, the dye can be extracted from the cells using isopropanol (B130326), and the absorbance can be measured spectrophotometrically (typically around 500-540 nm).[10] This provides a quantitative measure of intracellular lipids.
Q4: What are the key molecular markers to confirm successful adipocyte differentiation?
A4: Successful differentiation can be confirmed by measuring the expression of key adipogenic transcription factors and markers. Early markers include CCAAT/enhancer-binding proteins (C/EBPβ and C/EBPδ), followed by the master regulators of adipogenesis, peroxisome proliferator-activated receptor gamma (PPARγ) and C/EBPα.[3][11][12] Late markers of mature adipocytes include fatty acid-binding protein 4 (FABP4/aP2), adiponectin, and lipoprotein lipase (B570770) (LPL).[1][13]
Q5: Should I use Fetal Bovine Serum (FBS) or Bovine Calf Serum (BCS) for my 3T3-L1 cultures?
A5: Both FBS and BCS can be used. BCS is often recommended for the differentiation phase as it may contain factors that better support adipogenesis.[1] However, the most critical factor is the consistency of the serum lot. It is advisable to test a new lot of serum for its ability to support robust differentiation before using it in critical experiments.
Experimental Protocols
Standard 3T3-L1 Adipocyte Differentiation Protocol
-
Cell Seeding: Seed 3T3-L1 preadipocytes in the desired culture plates (e.g., 24-well or 96-well) and culture in DMEM supplemented with 10% Bovine Calf Serum (BCS) and 1% penicillin-streptomycin (B12071052) until they reach 70-90% confluency. Allow the cells to remain at this confluency for 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the growth medium with Differentiation Medium I (DM-I), which consists of DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.[1]
-
Maturation (Day 3): Replace DM-I with Differentiation Medium II (DM-II), which consists of DMEM with 10% FBS and 10 µg/mL insulin.[1]
-
Maintenance (Day 5 onwards): Replace DM-II with fresh DMEM containing 10% FBS every 2-3 days until the cells are fully differentiated (typically between days 7 and 10).[1] Mature adipocytes will be round and filled with lipid droplets.
Oil Red O Staining for Lipid Quantification
-
Wash and Fix: Gently wash the differentiated adipocytes twice with phosphate-buffered saline (PBS). Fix the cells with 10% formalin for at least 1 hour at room temperature.[8][10]
-
Wash and Dehydrate: Wash the fixed cells with water and then with 60% isopropanol for 5 minutes.[8]
-
Staining: Remove the isopropanol and add the Oil Red O working solution to cover the cells. Incubate for 20-60 minutes at room temperature.[8][10]
-
Wash: Gently wash the cells with water several times until the water runs clear.
-
Quantification: After imaging, add 100% isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain. Transfer the isopropanol to a 96-well plate and measure the absorbance at 500-540 nm.
Quantitative Data Summary
The following tables provide a general overview of expected outcomes and reagent concentrations for successful 3T3-L1 differentiation.
Table 1: Standard Concentrations of Differentiation Inducers
| Component | Stock Concentration | Final Concentration | Purpose |
| IBMX | 0.5 M in DMSO | 0.5 mM | Increases intracellular cAMP levels[3][9] |
| Dexamethasone | 1 mM in Ethanol | 1 µM | Activates glucocorticoid receptors and induces C/EBPβ and C/EBPδ[3][9] |
| Insulin | 10 mg/mL in 0.01 M HCl | 10 µg/mL | Activates PI3K/Akt signaling, crucial for terminal differentiation[1][3] |
| Rosiglitazone (Optional) | 2 mM in DMSO | 2 µM | PPARγ agonist that enhances differentiation efficiency[3][14] |
Table 2: Troubleshooting Quantitative Outcomes
| Observation | Potential Problem | Suggested Action |
| <50% of cells contain lipid droplets by Day 8 | Poor differentiation efficiency | Check cell passage number, confluency at induction, and freshness of differentiation cocktail. Consider adding rosiglitazone. |
| High background in Oil Red O staining | Incomplete washing or stain precipitation | Filter the Oil Red O working solution before use and ensure thorough washing after staining. |
| Control absorbance <0.2 in Oil Red O quantification | Low overall lipid accumulation | Extend differentiation time to 10-12 days. Re-optimize the differentiation protocol. |
| High standard deviation (>20%) between replicate wells | Inconsistent cell number or staining | Ensure even cell seeding and consistent washing/staining procedures. |
Visualizations
Signaling Pathway of Adipogenesis
Caption: Key signaling pathways initiating 3T3-L1 adipocyte differentiation.
Experimental Workflow for 3T3-L1 Differentiation and Analysis
Caption: Standard workflow for 3T3-L1 differentiation and subsequent analysis.
Troubleshooting Logic Flowchart
Caption: A logical approach to troubleshooting poor lipid accumulation.
References
- 1. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterizing 3T3-L1 MBX Adipocyte Cell Differentiation Maintained with Fatty Acids as an In Vitro Model to Study the Effects of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Qualitative and quantitative analysis of lipid droplets in mature 3T3-L1 adipocytes using oil red O - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Suppression of adipocyte differentiation and lipid accumulation by stearidonic acid (SDA) in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of 3T3-L1 Cell Differentiation to Adipocyte, Affected by Aqueous Seed Extract of Phoenix Dactylifera L - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving obesity research: Unveiling metabolic pathways through a 3D In vitro model of adipocytes using 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug [frontiersin.org]
Adjusting Lipofermata treatment time for maximal FATP2 inhibition
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Lipofermata for the inhibition of Fatty Acid Transport Protein 2 (FATP2). Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against FATP2?
A1: this compound, also known as CB16.2, is a potent and specific small molecule inhibitor of Fatty Acid Transport Protein 2 (FATP2)[1][2][3]. It functions as a non-competitive inhibitor, meaning it binds to a site on the FATP2 protein distinct from the fatty acid binding site[1][3]. This binding event blocks the transport of long and very long-chain fatty acids into the cell without affecting the enzyme's acyl-CoA synthetase activity[3][4]. This compound does not inhibit the transport of medium-chain fatty acids, which are primarily transported by passive diffusion[1][5].
Q2: What is the recommended concentration range for this compound in cell-based assays?
A2: The effective concentration of this compound is cell-type dependent, with IC50 values typically falling in the low micromolar range. For most cancer cell lines, such as the hepatocyte model HepG2 and the intestinal epithelial model Caco-2, the IC50 is between 2 and 6 µM[1][5]. However, for primary human adipocytes, the IC50 is significantly higher, around 39 µM[1]. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How long should I pre-incubate my cells with this compound for maximal FATP2 inhibition?
A3: Based on published protocols, a pre-incubation time of 1 hour with this compound is commonly used before assessing fatty acid uptake[6][7][8]. For experiments investigating the protective effects against lipotoxicity, longer incubation times of 24 hours with both this compound and the fatty acid challenge (e.g., palmitate) have been reported[1]. For kinetic studies measuring initial rates of fatty acid uptake, this compound can be added immediately before the fatty acid substrate[1]. To ensure maximal inhibition in your specific experimental setup, it is advisable to perform a time-course experiment (e.g., 15, 30, 60, 120 minutes of pre-incubation) to determine the optimal pre-treatment duration.
Q4: Is this compound known to have any off-target effects?
A4: this compound has been shown to be highly specific for FATP2-mediated fatty acid transport[3][4]. Studies have demonstrated that it does not significantly affect other cellular functions such as cell viability, glucose transport, or long-chain acyl-CoA synthetase activity at its effective concentrations[3][8]. However, as with any chemical inhibitor, it is good practice to include appropriate controls to monitor for potential off-target effects in your specific model system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of fatty acid uptake observed. | Suboptimal this compound concentration. | Perform a dose-response curve to determine the IC50 for your specific cell line. Start with a concentration range of 1 µM to 50 µM. |
| Inadequate pre-incubation time. | Empirically determine the optimal pre-incubation time. Test a time course of 15, 30, 60, and 120 minutes prior to the addition of the fatty acid substrate. A 1-hour pre-incubation is a good starting point[6][7][8]. | |
| This compound degradation. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them at -20°C or -80°C for long-term stability[2]. Avoid repeated freeze-thaw cycles. | |
| Low or absent FATP2 expression in the cell model. | Confirm FATP2 expression in your cell line using techniques like qPCR or Western blotting. This compound is significantly less effective in cells that do not express FATP2, such as 3T3-L1 adipocytes[1]. | |
| Observed cellular toxicity. | This compound concentration is too high. | Reduce the concentration of this compound. While generally not toxic at effective concentrations[8], very high concentrations may induce cytotoxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.5%). Run a vehicle control (medium with solvent only) to assess any solvent-induced toxicity. | |
| Variability between experimental replicates. | Inconsistent cell seeding density. | Ensure uniform cell seeding across all wells or plates to maintain consistent cell numbers and confluency, which can affect fatty acid uptake. |
| Inaccurate pipetting of this compound or fatty acid substrate. | Use calibrated pipettes and ensure thorough mixing of reagents in the culture medium. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Fatty Acid Uptake Inhibition in Various Cell Lines
| Cell Line | Cell Type | FATP2 Expression | IC50 (µM) | Reference |
| HepG2 | Human Hepatocyte | High | 2.3 - 3.0 | [1] |
| Caco-2 | Human Intestinal Epithelial | High | 4.84 - 6.0 | [1][2] |
| C2C12 | Mouse Myocyte | Moderate | ~3.0 | [1] |
| INS-1E | Rat Pancreatic β-cell | High | ~3.0 | [1] |
| αTC1-6 | Mouse Pancreatic α-cell | High | 5.4 | [6][7] |
| Human Adipocytes | Primary Adipocytes | Low | 39 | [1] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Pre-incubation Time
This protocol is designed to identify the minimal pre-incubation time required for maximal inhibition of fatty acid uptake by this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
This compound Preparation: Prepare a working solution of this compound in serum-free medium at 2X the final desired concentration (e.g., 2X the IC90 concentration for your cell line).
-
Pre-incubation Time Course:
-
Wash cells with serum-free medium.
-
Add the 2X this compound solution to the wells at different time points (e.g., 120, 60, 30, 15, and 0 minutes) before the addition of the fatty acid substrate.
-
Include a vehicle control (medium with solvent only) and a no-treatment control.
-
-
Fatty Acid Uptake Assay:
-
At time zero, add a fluorescent fatty acid analog (e.g., C1-BODIPY-C12) to all wells at a final concentration of 2.5 to 10.0 µM.
-
Measure the fluorescence intensity at multiple time points (e.g., every 30 seconds for up to 5 minutes) using a plate reader to determine the initial rate of uptake.
-
-
Data Analysis:
-
Calculate the rate of fatty acid uptake for each pre-incubation time point.
-
Normalize the uptake rates to the no-treatment control.
-
Plot the percentage of inhibition against the pre-incubation time to determine the time point at which maximal inhibition is achieved.
-
Protocol 2: Fatty Acid Uptake Inhibition Assay
This protocol describes a standard method for measuring the inhibition of fatty acid uptake by this compound.
-
Cell Seeding: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium.
-
Wash the cells with serum-free medium.
-
Add the this compound dilutions to the wells and incubate for the predetermined optimal pre-incubation time (from Protocol 1) at 37°C. Include a vehicle control.
-
-
Fatty Acid Uptake Measurement:
-
Prepare a solution of a fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) in serum-free medium.
-
Add the fatty acid solution to each well.
-
Immediately measure the fluorescence signal over a short period (e.g., 90 seconds to 5 minutes) to determine the initial linear rate of uptake.
-
-
Data Analysis:
-
Calculate the initial rate of fatty acid uptake for each this compound concentration.
-
Plot the uptake rate against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound non-competitively inhibits FATP2-mediated fatty acid transport.
Caption: Workflow for determining this compound's effect on fatty acid uptake.
Caption: Troubleshooting logic for suboptimal this compound-mediated inhibition.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Lipofermata vs. Grassofermata: A Comparative Guide to FATP2 Inhibition
For researchers and drug development professionals investigating therapies targeting fatty acid metabolism, the selection of a potent and specific inhibitor is critical. Fatty Acid Transport Protein 2 (FATP2) has emerged as a key therapeutic target in metabolic diseases and cancer. This guide provides a detailed comparison of two prominent FATP2 inhibitors, Lipofermata and Grassofermata, based on available experimental data.
Performance Comparison
Both this compound and Grassofermata were identified through high-throughput screening as potent inhibitors of FATP2-mediated fatty acid uptake.[1][2] They have been shown to effectively block the transport of long and very-long-chain fatty acids.[1][3][4]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of this compound and Grassofermata across various cell lines, providing a quantitative measure of their efficacy.
Table 1: IC50 Values of this compound for FATP2 Inhibition
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Caco-2 | Human colorectal adenocarcinoma (enterocyte model) | 4.84 | [5] |
| HepG2 | Human liver carcinoma (hepatocyte model) | 3 - 6 | [4] |
| C2C12 | Mouse myoblast (myocyte model) | 3 - 6 | [4] |
| INS-1E | Rat insulinoma (pancreatic β-cell model) | 3 - 6 | [4] |
| Human Adipocytes | Primary cells | 39 | [4] |
| αTC1-6 | Mouse pancreatic α-cell | 5.4 | [6] |
| HRPT | Human renal proximal tubule | 2.0 | [7] |
Table 2: IC50 Values of Grassofermata for FATP2 Inhibition
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Various cell lines | Models for intestines, liver, muscle, and pancreas | 8 - 11 | [3] |
| Human Adipocytes | Primary cells | 58 | [3] |
| HRPT | Human renal proximal tubule | 4.1 | [7] |
Mechanism of Action
Kinetic studies have demonstrated that both this compound and Grassofermata act as non-competitive inhibitors of fatty acid transport.[3][4] This suggests that they do not bind to the same site as the fatty acid substrate but rather to an allosteric site on FATP2, thereby inhibiting its transport function.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Grassofermata.
Fatty Acid Uptake Assay
This assay is fundamental to determining the inhibitory effect of the compounds on FATP2 function.
-
Cell Culture: Cells (e.g., Caco-2, HepG2) are seeded in 96-well plates and cultured to confluence.
-
Compound Incubation: The culture medium is replaced with serum-free medium containing various concentrations of the inhibitor (this compound or Grassofermata) or a vehicle control. Cells are incubated for a specified period (e.g., 1 hour).[8]
-
Fatty Acid Analogue Addition: A fluorescently labeled long-chain fatty acid analogue, such as C1-BODIPY-C12, is added to each well.[3][4][8]
-
Uptake Measurement: After a defined incubation time (e.g., 15 minutes), the uptake of the fluorescent fatty acid is measured using a fluorescence plate reader.[8] To quench extracellular fluorescence, trypan blue may be added.[8]
-
Data Analysis: The fluorescence intensity is normalized to the control, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.
In Vivo Fatty Acid Absorption
This experiment assesses the ability of the inhibitors to block fatty acid absorption in a whole-animal model.
-
Animal Model: Mice are typically used for these studies.[3][4]
-
Fasting: Animals are fasted overnight to ensure an empty gastrointestinal tract.
-
Inhibitor Administration: A bolus of this compound or Grassofermata is administered orally.[4]
-
Labeled Fatty Acid Gavage: After a set time, a solution containing a labeled fatty acid, such as 13C-oleate, is administered by oral gavage.[3][4]
-
Blood Sampling: Blood samples are collected at various time points post-gavage.
-
Analysis: The concentration of the labeled fatty acid in the plasma is quantified using mass spectrometry to determine the extent of absorption.
Visualizations
Signaling Pathway: FATP2-Mediated Fatty Acid Transport and Inhibition
Caption: FATP2 facilitates the transport and activation of long-chain fatty acids. This compound and Grassofermata act as non-competitive inhibitors of this process.
Experimental Workflow: FATP2 Inhibition Assay
Caption: A typical workflow for determining the IC50 of FATP2 inhibitors in a cell-based assay.
Conclusion
Both this compound and Grassofermata are effective, non-competitive inhibitors of FATP2. Based on the available IC50 data, this compound appears to be more potent in several cell lines, particularly in models of hepatocytes, enterocytes, and pancreatic cells. However, the choice of inhibitor may depend on the specific cell type and experimental context. Both compounds have demonstrated efficacy in vitro and in vivo, making them valuable tools for studying the role of FATP2 in health and disease and for the development of novel therapeutics.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Definition of Fatty Acid Transport Protein-2 (FATP2) Structure Facilitates Identification of Small Molecule Inhibitors for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FATP2 Inhibitors: Lipofermata and Beyond
For Researchers, Scientists, and Drug Development Professionals
Fatty Acid Transport Protein 2 (FATP2), also known as Solute Carrier family 27 member 2 (SLC27A2), has emerged as a critical regulator of fatty acid metabolism. Its roles in both the transport of exogenous long-chain fatty acids and the activation of very-long-chain fatty acids make it a compelling therapeutic target for a range of metabolic diseases, including non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers.[1][2] This guide provides a detailed comparison of Lipofermata, the best-characterized FATP2 inhibitor, with other known inhibitors, supported by experimental data and protocols.
Overview of FATP2 and its Inhibition
FATP2 is highly expressed in the liver and small intestine.[1] It facilitates the uptake of long-chain fatty acids (LCFAs) and very-long-chain fatty acids (VLCFAs) across the plasma membrane. This process is tightly coupled with the activation of these fatty acids to their acyl-CoA esters, a mechanism termed "vectorial acylation".[3][4] This immediate activation traps the fatty acids inside the cell and directs them towards various metabolic pathways, such as β-oxidation or incorporation into complex lipids like triglycerides and phospholipids.[3] Inhibiting FATP2 can therefore reduce the cellular uptake of excess fatty acids, preventing the lipotoxicity that contributes to cellular dysfunction and disease progression.[5][6]
Featured FATP2 Inhibitors: this compound and Grassofermata
High-throughput screening has identified several small molecule inhibitors of FATP2. Among these, this compound and Grassofermata are the most extensively studied and specific inhibitors to date.[7][8]
-
This compound (5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one) is a potent and specific, non-competitive inhibitor of FATP2-mediated fatty acid transport.[6] It has been shown to effectively block fatty acid uptake in various cell models without affecting other cellular functions like long-chain acyl-CoA synthetase activity.[2]
-
Grassofermata (2-benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one), also known as CB5, is another specific, non-competitive FATP2 inhibitor identified through high-throughput screening.[1][5] Similar to this compound, it inhibits the transport of long and very-long-chain fatty acids and has shown protective effects against palmitate-induced lipoapoptosis.[8]
Other compounds, such as the atypical antipsychotics clozapine (B1669256) and chlorpromazine, were identified as FATP2 inhibitors in yeast-based screens but were found to be ineffective in human cell lines.[5]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a key measure of an inhibitor's potency. The following table summarizes the reported IC50 values for this compound and Grassofermata in various cell lines, which are models for key metabolic tissues.
| Inhibitor | Cell Line | Cell Type Model | IC50 (µM) | Reference(s) |
| This compound | HepG2 | Hepatocyte | 2.3 - 6.7 | [1][6] |
| Caco-2 | Enterocyte | 3.0 - 6.0 | [6] | |
| C2C12 | Myocyte | ~3.0 - 6.0 | [6] | |
| INS-1E | Pancreatic β-cell | ~3.0 - 6.0 | [6] | |
| Human Adipocytes | Adipocyte | 39.0 | [6] | |
| Grassofermata | HepG2 | Hepatocyte | 8.0 - 11.0 | [5][9] |
| Caco-2 | Enterocyte | 8.0 - 11.0 | [5][9] | |
| C2C12 | Myocyte | 10.6 | [9][10] | |
| INS-1E | Pancreatic β-cell | 8.3 | [9][10] | |
| Human Adipocytes | Adipocyte | 58.0 | [5][9] |
Note: The data indicates that both inhibitors are effective in the low micromolar range in FATP2-expressing cells (hepatocytes, enterocytes, myocytes, pancreatic β-cells). Their significantly lower potency in adipocytes, which primarily express FATP1 and FATP4, underscores their specificity for FATP2.[6][10]
Experimental Methodologies
The data presented in this guide is primarily derived from in vitro fatty acid uptake assays. Below is a detailed protocol for a typical experiment.
Key Experiment: In Vitro Fatty Acid Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the cellular uptake of a fluorescently labeled fatty acid analog.
1. Materials:
-
Cell Lines: Human cell lines such as HepG2 (hepatocyte model) or Caco-2 (enterocyte model) that endogenously express FATP2.[1]
-
Fluorescent Fatty Acid Analog: C₁-BODIPY-C₁₂ or BODIPY-FL-C₁₆ (a fluorescently labeled long-chain fatty acid analog).[6][8]
-
Inhibitors: this compound, Grassofermata, or other test compounds dissolved in a suitable solvent (e.g., DMSO).
-
Assay Medium: Serum-free cell culture medium.
-
Instrumentation: Fluorescence microplate reader or flow cytometer.[11][12]
2. Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and culture until they reach confluence.
-
Serum Starvation: Prior to the assay, wash the cells and incubate them in serum-free medium for 1-2 hours.[13]
-
Inhibitor Pre-incubation: Remove the serum-free medium and add fresh medium containing various concentrations of the test inhibitor (e.g., this compound) or vehicle control (DMSO). Incubate for 1 hour at 37°C.[14]
-
Fatty Acid Uptake: Add the fluorescent fatty acid analog (e.g., C₁-BODIPY-C₁₂ at a final concentration of 2.5-5 µM) to each well.[12]
-
Incubation: Incubate for a defined period (e.g., 15-20 minutes) to allow for fatty acid uptake.[14]
-
Signal Measurement: Measure the cell-associated fluorescence using a bottom-reading fluorescence microplate reader (Excitation/Emission ~485/515 nm). In some protocols, a quenching dye is present in the extracellular medium to reduce background fluorescence.[11][12]
-
Data Analysis: The rate of fatty acid uptake is determined from the fluorescence signal. The percentage of inhibition is calculated relative to the vehicle-treated control cells. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the FATP2-mediated fatty acid transport pathway and a typical experimental workflow.
Caption: FATP2-mediated vectorial acylation at the plasma membrane.
Caption: Experimental workflow for FATP2 fatty acid uptake inhibition assay.
Caption: Key characteristics of this compound and Grassofermata.
Conclusion
This compound and Grassofermata stand out as well-validated, specific inhibitors of FATP2. Both compounds operate through a non-competitive mechanism and effectively block the transport of long and very-long-chain fatty acids in cellular models of the liver, intestine, and pancreas, with this compound generally exhibiting slightly higher potency. Their reduced efficacy in adipocytes highlights their selectivity for FATP2 over other FATP isoforms. These characteristics make them invaluable tools for researchers investigating the roles of FATP2 in metabolic diseases and as lead compounds for the development of novel therapeutics aimed at mitigating lipotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Vectorial acylation: linking fatty acid transport and activation to metabolic trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 10. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QBT Fatty Acid Uptake Assay Kit | Molecular Devices [moleculardevices.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Lipofermata's Effects with FATP2 Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological inhibition of Fatty Acid Transport Protein 2 (FATP2) by Lipofermata and the genetic knockdown of FATP2. The data presented herein is collated from multiple studies to offer an objective analysis of their overlapping and distinct effects on cellular lipid metabolism and related signaling pathways. This guide is intended to assist researchers in designing experiments and interpreting results related to FATP2 inhibition.
Introduction to FATP2 and this compound
Fatty Acid Transport Protein 2 (FATP2), a member of the solute carrier 27 (SLC27) family, is a key protein involved in the transport of long-chain and very-long-chain fatty acids across the plasma membrane.[1][2][3] It is highly expressed in the liver and kidneys.[2][4] Dysregulation of FATP2 has been implicated in various metabolic diseases, including nonalcoholic fatty liver disease (NAFLD), type 2 diabetes, and certain cancers.[2][5]
This compound is a potent and specific small molecule inhibitor of FATP2.[1][2][6] It has been shown to block the fatty acid transport function of FATP2 without affecting its enzymatic acyl-CoA synthetase activity.[1][2] As a non-competitive inhibitor, this compound provides a valuable pharmacological tool to probe the physiological and pathological roles of FATP2.[1][7]
Comparative Efficacy: this compound vs. FATP2 Knockdown
Both pharmacological inhibition with this compound and genetic knockdown of FATP2 have demonstrated significant effects on fatty acid uptake and downstream metabolic processes. The following tables summarize the quantitative data from various cell-based and in vivo studies.
Table 1: Inhibition of Fatty Acid Uptake
| Intervention | Model System | Fatty Acid Analog | Metric | Result | Reference |
| This compound | Caco-2 cells | C1-BODIPY-C12 | IC50 | 4.84 µM | [6] |
| This compound | HepG2 cells | C1-BODIPY-C12 | IC50 | 6.7 µM | [6] |
| This compound | C2C12, INS-1E, Caco-2, HepG2 cells | C1-BODIPY-C12 | IC50 | 3-6 µM | [7][8] |
| This compound | Human adipocytes | C1-BODIPY-C12 | IC50 | 39 µM | [7][8] |
| This compound | Mice (in vivo) | 13C-oleate | % Inhibition | ~80% reduction in fatty acid absorption | [2] |
| FATP2 Knockdown (shRNA) | Mouse Liver | - | % Reduction | ~40% reduction in fatty acid uptake in isolated hepatocytes | [9] |
| FATP2 Knockout (Fatp2-/-) | Mice (in vivo) | 13C-labeled oleate | % Reduction | 60% reduction in fatty acid absorption 2 hours post-gavage | [5] |
Table 2: Effects on Metabolic Parameters and Cell Viability
| Intervention | Model System | Effect | Key Findings | Reference |
| This compound | HepG2 & INS-1E cells | Protection against lipotoxicity | Prevents palmitate-induced oxidative stress, ER stress (BiP, CHOP), and apoptosis. | [7][8][10] |
| This compound | db/db mice | Improved glycemic control | Enhances GLP-1 secretion from pancreatic α-cells, leading to increased insulin (B600854) release. | [1][11] |
| FATP2 Knockdown (shRNA) | Mice on high-fat diet | Reduced hepatosteatosis | Decreased lipid accumulation in the liver and improved insulin sensitivity. | [2][9] |
| FATP2 Knockout (Global) | db/db mice | Markedly reduced plasma glucose | Sustained insulin secretion and islet hypertrophy. | [1][11][12] |
| This compound | Human monocytes | Anti-inflammatory effects | Reduced LPS-induced inflammatory responses and decreased biosynthesis of inflammatory lipid mediators (PGE2, TxB2). | [13] |
| This compound | Human macrophages | Pro-inflammatory effects | Enhanced LPS-induced cytokine production and induced cell death. | [13] |
Experimental Protocols
FATP2 Knockdown using shRNA (in vivo)
This protocol describes a method for liver-specific FATP2 knockdown in mice using adeno-associated virus (AAV) vectors expressing short hairpin RNA (shRNA), as referenced in studies investigating the role of hepatic FATP2.[9]
-
shRNA Vector Construction: Design and clone shRNA sequences targeting the mouse Slc27a2 gene into an AAV expression vector. A scrambled shRNA sequence should be used as a negative control.
-
AAV Production: Produce high-titer AAV8 vectors carrying the FATP2-shRNA or scrambled-shRNA constructs.
-
Animal Model: Use male C57BL/6J mice, approximately 8 weeks old.
-
AAV Administration: Administer the AAV8-shRNA vectors (e.g., 1x1011 vector genomes per mouse) via tail vein injection.
-
Monitoring Knockdown Efficiency: Harvest liver tissue at a predetermined time point (e.g., 2-4 weeks post-injection). Assess FATP2 mRNA and protein levels using RT-qPCR and Western blotting, respectively.
-
Functional Assays: Isolate hepatocytes to perform fatty acid uptake assays using fluorescently labeled fatty acid analogs like BODIPY-FL C16. Analyze uptake using flow cytometry.
This compound Treatment and Fatty Acid Uptake Assay (in vitro)
This protocol outlines a typical in vitro experiment to assess the inhibitory effect of this compound on fatty acid uptake in a cell line expressing FATP2, such as HepG2 human hepatoma cells.[7][14]
-
Cell Culture: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) to ~80-90% confluency in 96-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve the desired final concentrations.
-
Compound Incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fatty Acid Uptake: Add a fluorescent fatty acid analog, such as C1-BODIPY-C12, to each well and incubate for a short period (e.g., 1-5 minutes) at 37°C.
-
Measurement: Stop the uptake by washing the cells with a cold stop buffer. Measure the intracellular fluorescence using a fluorescence plate reader.
-
Data Analysis: Plot the fluorescence intensity against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Mechanisms
FATP2 Signaling and this compound's Point of Intervention
Caption: FATP2-mediated fatty acid transport and points of inhibition.
Experimental Workflow for Cross-Validation
Caption: Proposed workflow for direct cross-validation studies.
Conclusion
The available evidence strongly indicates that both this compound and FATP2 knockdown effectively reduce the uptake of long-chain fatty acids, leading to significant and comparable downstream metabolic consequences. Both interventions protect against lipid-induced cellular stress and improve systemic glucose homeostasis in diabetic models. This compound's effects closely mimic those of genetic FATP2 ablation, validating its specificity as a pharmacological tool for studying FATP2 function.
However, it is important to note the cell-type-specific dual effects of this compound on inflammatory responses, highlighting the complexity of FATP2's role in different cellular contexts. Future head-to-head studies using the proposed experimental workflow will be invaluable for a more nuanced understanding of the subtle differences between pharmacological inhibition and genetic knockdown of FATP2, and for the continued development of FATP2-targeted therapeutics.
References
- 1. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Deletion of fatty acid transport protein 2 (FATP2) in the mouse liver changes the metabolic landscape by increasing the expression of PPARα-regulated genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FATP2 is a hepatic fatty acid transporter and peroxisomal very long-chain acyl-CoA synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. JCI - Fatty acid transport protein 2 inhibition enhances glucose tolerance through α cell–mediated GLP-1 secretion [jci.org]
- 12. Fatty acid transport protein-2 regulates glycemic control and diabetic kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fatty acid binding protein 2 (FATP2/SLC27A2) blockade with this compound elicits dual effects on inflammatory responses in human monocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Lipofermata and Orlistat on Fat Absorption: A Guide for Researchers
For Immediate Release
This guide provides a detailed comparative analysis of Lipofermata and Orlistat (B1677487), two compounds that inhibit the absorption of dietary fats through distinct mechanisms. Orlistat, an established therapeutic agent, acts by inhibiting pancreatic and gastric lipases, while this compound, a compound in preclinical development, targets the fatty acid transport protein 2 (FATP2). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data, methodologies, and mechanistic pathways.
Executive Summary
Orlistat is a potent, irreversible inhibitor of gastrointestinal lipases, effectively reducing the absorption of dietary triglycerides by approximately 30%.[1][2][3][4] It is a well-characterized compound with extensive clinical data. This compound, a novel small molecule inhibitor of FATP2, has demonstrated significant inhibition of long-chain fatty acid uptake in preclinical studies, both in vitro and in vivo.[5][6][7] While clinical comparative data is not available, this guide consolidates the existing preclinical and clinical findings to offer a scientific comparison of their efficacy and mechanisms of action.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Orlistat, focusing on their inhibitory activities and effects on fat absorption. It is crucial to note that the data for this compound is derived from preclinical studies, whereas the data for Orlistat includes both preclinical and clinical findings.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | IC50 Value | Reference |
| This compound | Human FATP2 | Humanized yeast expressing human FATP2 | Not specified | [5] |
| Fatty Acid Transport | Caco-2 cells (human intestinal epithelial) | 4.84 µM | [8] | |
| Fatty Acid Transport | HepG2 cells (human liver) | 2.3 µM (for BODIPY-FL-C16) | [5] | |
| Fatty Acid Transport | C2C12 cells (mouse myoblast) | 3 - 6 µM | [5] | |
| Fatty Acid Transport | INS-1E cells (rat insulinoma) | 3 - 6 µM | [5] | |
| Orlistat | Porcine Pancreatic Lipase (B570770) | In vitro enzyme assay | 0.22 µg/ml | [9] |
| Pancreatic Lipase | In vitro enzyme assay | 17.05 µg/mL | [10] | |
| Pancreatic Lipase | In vitro hydrolysis of triolein | 6.8 nM | [11] |
Table 2: In Vivo Efficacy on Fat Absorption
| Compound | Animal Model | Dosage | Effect on Fat Absorption | Reference |
| This compound | Mice | 300 mg/kg (single oral dose) | Reduced plasma levels of ¹³C-oleate by 57% at 2 hours and 74% at 6 hours post-administration. | [5] |
| Orlistat | Humans | 120 mg three times daily | Inhibits dietary fat absorption by approximately 30%. | [1][2][4] |
| Humans | >400 mg/day | Plateau of approximately 35% inhibition of dietary fat absorption. | [1] | |
| Obese Subjects | Not specified | Caused a 25% reduction in dietary cholesterol absorption. | [12] |
Experimental Protocols
Measurement of Fatty Acid Uptake in a Cellular Model (this compound)
This protocol is based on the methodology used to assess the in vitro efficacy of this compound.[5][13][14][15][16]
-
Cell Culture: Human intestinal epithelial cells (e.g., Caco-2) are cultured to confluence in a suitable medium.
-
Pre-incubation: Cells are washed and pre-incubated with varying concentrations of this compound or a vehicle control in a serum-free medium for a specified period (e.g., 1 hour).
-
Fatty Acid Incubation: A fluorescently labeled long-chain fatty acid analog (e.g., C1-BODIPY-C12) is added to the cells.
-
Uptake Measurement: The uptake of the fluorescent fatty acid is measured over time using a fluorescence plate reader. The initial rates of uptake are calculated.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of fatty acid uptake against the logarithm of the this compound concentration.
In Vivo Assessment of Fat Absorption in a Murine Model (this compound)
This protocol outlines the general procedure for evaluating the in vivo effect of this compound on fat absorption in mice.[5][17][18][19][20][21]
-
Animal Acclimatization: Mice are acclimatized to the experimental conditions and diet.
-
Compound Administration: A single oral dose of this compound (e.g., 300 mg/kg) or a vehicle control is administered by gavage.
-
Fatty Acid Administration: After a specific time (e.g., 1 hour), a stable isotope-labeled fatty acid (e.g., ¹³C-oleate) is administered orally.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 2 and 6 hours) post-fatty acid administration.
-
Analysis: Plasma levels of the labeled fatty acid are quantified using mass spectrometry to determine the extent of absorption.
In Vitro Pancreatic Lipase Inhibition Assay (Orlistat)
This protocol describes a common method for measuring the inhibitory effect of Orlistat on pancreatic lipase activity.[9]
-
Enzyme and Substrate Preparation: A solution of porcine pancreatic lipase and a substrate solution (e.g., p-nitrophenyl butyrate) are prepared in a suitable buffer.
-
Inhibitor Incubation: The lipase solution is pre-incubated with various concentrations of Orlistat or a vehicle control.
-
Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction, and the mixture is incubated at a controlled temperature (e.g., 37°C).
-
Measurement: The product of the reaction (e.g., p-nitrophenol) is quantified spectrophotometrically over time.
-
Data Analysis: The rate of the enzymatic reaction is calculated, and the IC50 value for Orlistat is determined.
Mechanisms of Action and Signaling Pathways
This compound: Inhibition of FATP2-mediated Fatty Acid Transport
This compound acts by inhibiting the Fatty Acid Transport Protein 2 (FATP2), a key transporter of long-chain fatty acids across the plasma membrane of enterocytes in the small intestine.[6][22] By blocking FATP2, this compound prevents the uptake of dietary fatty acids into the intestinal cells, thereby reducing their subsequent absorption into the bloodstream.
Figure 1. Mechanism of action of this compound.
Orlistat: Inhibition of Gastric and Pancreatic Lipases
Orlistat is a potent and irreversible inhibitor of both gastric and pancreatic lipases.[1][2][23] These enzymes are crucial for the digestion of dietary triglycerides into absorbable free fatty acids and monoglycerides. By covalently binding to the active site of these lipases, Orlistat inactivates them, preventing the breakdown of triglycerides and thereby reducing fat absorption.
Figure 2. Mechanism of action of Orlistat.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for the preclinical evaluation of a fat absorption inhibitor.
Figure 3. General experimental workflow.
Conclusion
This compound and Orlistat represent two distinct and promising strategies for the inhibition of dietary fat absorption. Orlistat's established clinical efficacy and safety profile make it a valuable therapeutic option. This compound, with its novel mechanism of targeting FATP2, shows significant potential in preclinical models. Further research, including head-to-head preclinical studies and eventual clinical trials for this compound, will be essential to fully elucidate their comparative efficacy and potential synergistic effects. This guide provides a foundational understanding for researchers to build upon in the ongoing development of novel therapies for metabolic diseases.
References
- 1. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orlistat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | The Effect of Orlistat on Sterol Metabolism in Obese Patients [frontiersin.org]
- 4. Obesity management: Update on orlistat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Pancreatic lipase inhibitory activity of taraxacum officinale in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Orlistat inhibits dietary cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Uptake Assay Kit UP07 manual | DOJINDO [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. mmpc.org [mmpc.org]
- 18. mdpi.com [mdpi.com]
- 19. A novel, noninvasive method for the measurement of intestinal fat absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mmpc.org [mmpc.org]
- 22. Fatty acid transport proteins: targeting FATP2 as a gatekeeper involved in the transport of exogenous fatty acids - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 23. Orlistat, a New Lipase Inhibitor for the Management of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lipofermata Derivatives in the Inhibition of Fatty Acid Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Lipofermata and its derivatives in the inhibition of fatty acid uptake. The information is compiled from peer-reviewed scientific literature and is intended to assist researchers in evaluating these compounds for their studies. This document presents quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to this compound and Fatty Acid Transport
This compound is a potent and specific inhibitor of the Fatty Acid Transport Protein 2 (FATP2), a key protein involved in the uptake of long and very-long-chain fatty acids into cells.[1][2] Dysregulation of fatty acid transport is implicated in various metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making FATP2 an attractive therapeutic target.[2][3] this compound and its derivatives offer valuable tools for studying the role of FATP2 in these pathologies and represent potential leads for drug development.
Comparative Efficacy of this compound and Derivatives
The inhibitory activity of this compound and its key derivative, Grassofermata (also known as CB5), has been evaluated in various cell lines, demonstrating IC50 values in the low micromolar range.[1][4] The following table summarizes the quantitative data on the efficacy of these compounds in inhibiting fatty acid uptake.
| Compound | Cell Line | Target Protein | IC50 (µM) | Reference |
| This compound | Caco-2 | FATP2 | 4.84 | [1][4] |
| HepG2 | FATP2 | 2.3 - 6.7 | [4][5] | |
| C2C12 | FATP2 | 2.74 - 5.0 | [4][5] | |
| INS-1E | FATP2 | 3.0 - 6.0 | [4][5] | |
| Primary Human Adipocytes | FATP2 | 39.34 | [4] | |
| Grassofermata (CB5) | Caco-2 | FATP2 | ~8-11 | |
| HepG2 | FATP2 | ~8-11 | ||
| C2C12 | FATP2 | 10.6 | ||
| INS-1E | FATP2 | 8.3 | ||
| Human Adipocytes | FATP2 | 58.2 | ||
| Nortriptyline | MDA-MB-231 | Macropinocytosis | Not a direct FATP inhibitor | [6] |
Note: The IC50 values for Grassofermata are presented as a range based on available data. Nortriptyline is included as a compound that inhibits fatty acid uptake through a different mechanism and lacks specific IC50 values for FATP2 inhibition.
Mechanism of Action
Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of fatty acid transport.[5] This suggests that this compound does not bind to the same site as the fatty acid substrate but rather to an allosteric site on FATP2, thereby reducing its transport activity.
Structure-Activity Relationship of this compound Analogues
Studies on various analogues of this compound have provided insights into the structural features crucial for their inhibitory activity. Modifications at different positions of the spiro-indolinone core have been shown to significantly impact their potency. For instance, the addition of a methyl group to the nitrogen of the spiro-indole moiety (CB16.3) or alterations to the phenyl group can drastically reduce or abolish inhibitory activity.[5] Conversely, certain ether substituents at the 5-position of the spiro-indolinone have demonstrated comparable or even slightly improved inhibition activity compared to the parent compound, this compound.[5]
Experimental Protocols
Fluorescent Fatty Acid Uptake Assay
This protocol describes a common method for assessing the efficacy of inhibitors on fatty acid uptake using a fluorescently labeled fatty acid analog, such as BODIPY-FL C16 or C1-BODIPY-C12.
Materials:
-
Cell line of interest (e.g., HepG2, Caco-2)
-
Complete culture medium
-
Serum-free culture medium
-
Fluorescent fatty acid analog (e.g., BODIPY-FL C16)
-
This compound or other inhibitors
-
Phosphate-buffered saline (PBS)
-
Trypan Blue solution (for quenching extracellular fluorescence)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Pre-incubation: On the day of the assay, remove the culture medium and wash the cells with serum-free medium. Add serum-free medium containing the desired concentrations of the inhibitor (e.g., this compound) or vehicle control to the respective wells. Incubate for a predetermined time (e.g., 1 hour) at 37°C.
-
Fatty Acid Incubation: Prepare a working solution of the fluorescent fatty acid analog in serum-free medium. Add the fluorescent fatty acid solution to each well and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Quenching: To stop the uptake and quench the extracellular fluorescence, add Trypan Blue solution to each well.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 515 nm emission for BODIPY-FL).
-
Data Analysis: The inhibitory effect is calculated by comparing the fluorescence intensity in the inhibitor-treated wells to the vehicle-treated control wells. IC50 values can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing Cellular Processes
To better understand the mechanisms discussed, the following diagrams illustrate the fatty acid uptake pathway, the experimental workflow, and a logical comparison of the inhibitors.
Caption: Signaling pathway of FATP2-mediated fatty acid uptake and its inhibition by this compound derivatives.
References
- 1. Identification and characterization of small compound inhibitors of human FATP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Definition of fatty acid transport protein-2 (FATP2) structure facilitates identification of small molecule inhibitors for the treatment of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Lipofermata's impact on different cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Lipofermata, a potent and specific inhibitor of the Fatty Acid Transport Protein 2 (FATP2), and its effects on various cancer cell lines. By inhibiting FATP2, this compound disrupts the uptake of long-chain fatty acids, a critical metabolic pathway for cancer cell proliferation, survival, and adaptation to the tumor microenvironment. This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes the underlying signaling pathways to offer an objective comparison of this compound's performance against other FATP2 inhibitors and its potential in combination therapies.
Comparative Efficacy of FATP2 Inhibitors
This compound and Grassofermata are two of the most well-characterized inhibitors of FATP2. Both compounds effectively block the uptake of long-chain fatty acids in various cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for fatty acid uptake, providing a direct comparison of their potency.
| Compound | Cell Line | IC50 (µM) for Fatty Acid Uptake Inhibition | Reference |
| This compound | HepG2 (Human Hepatocellular Carcinoma) | 6.7 | [1] |
| Caco-2 (Human Colorectal Adenocarcinoma) | 4.84 | [1] | |
| C2C12 (Mouse Myoblast) | ~3-6 | [1] | |
| INS-1E (Rat Insulinoma) | ~3-6 | [1] | |
| Grassofermata | Intestinal, Liver, Muscle, and Pancreas Models | 8-11 | [2] |
| Adipocytes | 58 | [2] |
Note: Lower IC50 values indicate greater potency.
Impact of this compound on Cancer Cell Viability and Function
This compound has demonstrated significant anti-cancer effects across a range of cancer cell lines, primarily by inducing apoptosis and inhibiting proliferation. Its efficacy is often linked to the cancer cells' dependence on fatty acid metabolism.
| Cancer Type | Cell Line(s) | Observed Effects | Quantitative Data | Reference(s) |
| Bladder Cancer | T24, UM-UC-3 | Inhibition of proliferation and migration, induction of apoptosis, G2/M cell cycle arrest. | Time and concentration-dependent suppression. | [3] |
| Breast & Ovarian Cancer | EO771 (mouse), OVCAR8 (human) | Sensitizes cancer cells to oncolytic virus therapy. | Combination treatment provided the best survival advantage in vivo. | [4] |
| Hepatocellular Carcinoma | HepG2 | Prevention of palmitate-induced lipotoxicity and apoptosis. | Dose-dependent prevention of cell death. | [5] |
| Melanoma | B16F10 (mouse) | Reduces lipid accumulation in myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. | Altered lipid profiles in MDSCs following treatment. | [6] |
| Various Cancers | Lymphoma, Lung Carcinoma, Colon Carcinoma, Pancreatic Cancer | Slowed tumor growth in mouse models. | Markedly slower tumor growth when FATP2 is knocked out. | [3] |
Signaling Pathways Modulated by this compound
This compound's mechanism of action extends beyond simple nutrient deprivation. It actively modulates key signaling pathways that are crucial for cancer cell growth and survival.
Inhibition of the PI3K/Akt/mTOR Pathway
In bladder cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway. This is achieved through the upregulation of Activating Transcription Factor 3 (ATF3), which in turn suppresses the PI3K/Akt/mTOR cascade, leading to decreased proliferation and induction of apoptosis[3].
Crosstalk with the FADS2-Mediated Fatty Acid Desaturation Pathway
Recent studies have highlighted a metabolic vulnerability in some cancer cells that can be exploited by targeting fatty acid desaturation pathways. Fatty Acid Desaturase 2 (FADS2) has been identified as a key enzyme in an alternative desaturation pathway that allows cancer cells to bypass their dependency on other desaturases. This compound, by limiting the fatty acid substrate pool, can indirectly impact the output of this pathway, which is crucial for producing monounsaturated fatty acids required for membrane biosynthesis and signaling[7].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).
Apoptosis Assay (DAPI Staining)
This protocol allows for the visualization and quantification of apoptotic cells based on nuclear morphology.
Materials:
-
Cancer cell lines cultured on glass coverslips or in clear-bottomed plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
DAPI (4',6-diamidino-2-phenylindole) staining solution
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in appropriate plates and treat with this compound at various concentrations for the desired time.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash the cells again with PBS and then incubate with DAPI staining solution for 5 minutes in the dark.
-
Mounting and Visualization: Wash the coverslips with PBS, mount them on microscope slides, and visualize under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.
-
Quantification: Count the number of apoptotic and total cells in several random fields to determine the percentage of apoptosis.
Western Blot Analysis for Signaling Proteins
This protocol is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cell pellets in RIPA buffer, quantify protein concentration using a BCA assay.
-
Gel Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system and perform densitometric analysis to quantify protein band intensities.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cancer cell line.
Conclusion
This compound presents a promising therapeutic strategy for cancers that are dependent on fatty acid metabolism. Its ability to inhibit FATP2 leads to a cascade of anti-cancer effects, including the induction of apoptosis, inhibition of proliferation, and modulation of key oncogenic signaling pathways. Furthermore, its potential to sensitize cancer cells to other therapies, such as oncolytic viruses, highlights its value in combination treatment regimens. Further research, including clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in a clinical setting. This guide provides a foundational understanding of this compound's action and offers a framework for future investigations into this targeted anti-cancer agent.
References
- 1. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid transport protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cell lines ic50: Topics by Science.gov [science.gov]
- 7. biorxiv.org [biorxiv.org]
Lipofermata: A Selective FATP2 Inhibitor for Fatty Acid Uptake Research
For researchers, scientists, and drug development professionals, Lipofermata emerges as a potent and specific inhibitor of Fatty Acid Transport Protein 2 (FATP2), a key player in cellular long-chain fatty acid uptake. This guide provides a comprehensive comparison of this compound's activity against FATP2 and other members of the FATP family, supported by experimental data and detailed protocols.
This compound, with the chemical name 5′-bromo-5-phenyl-spiro[3H-1,3,4-thiadiazole-2,3′-indoline]-2′-one, has been identified as a specific, non-competitive inhibitor of FATP2-mediated fatty acid transport.[1][2] It effectively blocks the uptake of long and very-long-chain fatty acids without affecting the transport of medium-chain fatty acids, which occurs via passive diffusion.[3] Notably, this compound's inhibitory action is directed at the transport function of FATP2 and does not impact its potential long-chain acyl-CoA synthetase activity.[1][2]
Comparative Inhibitory Activity of this compound against FATP Isoforms
Experimental data demonstrates a clear specificity of this compound for FATP2 over other FATP isoforms, particularly FATP1. The inhibitory concentration (IC50) values for this compound are consistently in the low micromolar range in cell lines endogenously expressing high levels of FATP2. In contrast, its efficacy is significantly lower in cells that predominantly express FATP1.
| FATP Isoform | Predominantly Expressed in Cell Line(s) | This compound IC50 (µM) | Reference(s) |
| FATP2 | Caco-2 (human colorectal adenocarcinoma) | 4.84 | [4] |
| HepG2 (human liver carcinoma) | ~3 - 6.7 | [3][4] | |
| INS-1E (rat insulinoma) | ~3 - 6 | [3] | |
| C2C12 (mouse myoblast) | ~3 - 6 | [3] | |
| FATP1 | Human Adipocytes | 39 | [3] |
| 3T3-L1 Adipocytes (murine) | 10- to 50-fold less effective than in FATP2-expressing cells | [3] |
Data regarding the specific inhibitory activity of this compound against FATP3, FATP4, FATP5, and FATP6 is limited in the currently available literature. However, the pronounced difference in potency between FATP2 and FATP1 expressing cells strongly supports the selectivity of this compound for FATP2. One study noted that C2C12 myocytes express FATP1 and to a lesser extent, FATP2 and FATP4, and showed an IC50 for this compound in the low micromolar range, suggesting potential activity against FATP4, though this was not directly quantified.[3] Another FATP2 inhibitor, Grassofermata, was found to be much less effective against human adipocytes that express FATP1 and FATP4, providing indirect support for the selectivity of this class of inhibitors.[5]
Experimental Protocols
The specificity of this compound is determined using a cell-based fatty acid uptake inhibition assay. The following is a detailed methodology for this key experiment.
Fatty Acid Uptake Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for FATP-mediated fatty acid transport.
Materials:
-
Cell lines with differential FATP isoform expression (e.g., HepG2 for FATP2, 3T3-L1 for FATP1)
-
Cell culture medium and supplements
-
This compound
-
Fluorescent long-chain fatty acid analog (e.g., C1-BODIPY-C12)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well black, clear-bottom microplate at a density that ensures they are not more than 90% confluent at the time of the assay. Culture the cells under standard conditions to allow for attachment and growth.
-
Compound Incubation: On the day of the assay, aspirate the culture medium and wash the cells with PBS. Prepare serial dilutions of this compound in serum-free medium. Add the this compound solutions to the respective wells and incubate for a predetermined period (e.g., 1 hour) at 37°C. Include vehicle-only wells as a negative control.
-
Fatty Acid Uptake: Prepare a working solution of the fluorescent fatty acid analog (e.g., 5 µM C1-BODIPY-C12) complexed with fatty acid-free BSA in PBS. Following the incubation with this compound, add the fluorescent fatty acid solution to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader at appropriate excitation and emission wavelengths (e.g., 488 nm excitation and 508 nm emission for BODIPY-palmitate). Measurements can be taken kinetically over a period of time or as an endpoint reading after a specific incubation time (e.g., 15 minutes).
-
Data Analysis: The rate of fatty acid uptake or the total fluorescence at the endpoint is determined for each this compound concentration. The data is then normalized to the vehicle control. The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Visualizing Experimental Workflow and Signaling
To further clarify the experimental process and the role of FATP2, the following diagrams are provided.
Caption: Workflow for determining the IC50 of this compound.
Caption: this compound inhibits FATP2-mediated fatty acid transport.
References
- 1. Fatty Acid Transport Proteins: Targeting FATP2 as a Gatekeeper Involved in the Transport of Exogenous Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - FATP2 at the crossroads of fatty acid transport, lipotoxicity, and complex disease [jci.org]
- 3. Chemical inhibition of fatty acid absorption and cellular uptake limits lipotoxic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Fatty Acid Transport Protein-2 inhibitor Grassofermata/CB5 protects cells against lipid accumulation and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Lipofermata
For researchers and professionals in drug development, adherence to strict safety and disposal protocols is paramount. This guide provides detailed procedures for the proper disposal of Lipofermata, ensuring a safe laboratory environment and compliance with standard practices.
This compound is a crystalline solid and an inhibitor of fatty acid transport.[1][2] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is crucial to prevent environmental contamination.
Immediate Safety and Handling
Before proceeding with disposal, ensure that standard laboratory safety protocols are followed. This includes the use of appropriate personal protective equipment (PPE) such as lab coats, safety goggles, and chemical-resistant gloves. All handling of solid this compound should be performed in a manner that avoids dust generation.
Solubility Data for Disposal Preparation
Understanding the solubility of this compound is essential for preparing it for disposal. The following table summarizes its solubility in various common laboratory solvents. This information is critical when dissolving the compound for disposal.
| Solvent | Solubility |
| Dimethylformamide (DMF) | ~30 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | ~25 mg/mL |
| Ethanol (B145695) | ~1 mg/mL |
| DMF:PBS (pH 7.2) (1:10) | ~0.09 mg/mL |
Data sourced from Cayman Chemical Product Information.[2]
Step-by-Step Disposal Protocol
This protocol outlines the recommended steps for the safe disposal of this compound waste, including contaminated labware and unused solutions.
1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, and weigh paper, should be segregated from general laboratory waste. Place these items in a designated, clearly labeled waste container for non-hazardous chemical waste.
-
Liquid Waste: Collect all aqueous and organic solutions containing this compound in a separate, sealed, and appropriately labeled waste container. Do not mix with other chemical waste streams unless compatible.
2. Decontamination of Non-Disposable Labware:
-
Glassware and other reusable equipment that have been in contact with this compound should be decontaminated.
-
Rinse the equipment with a suitable solvent in which this compound is soluble (e.g., ethanol or DMSO), collecting the rinsate as chemical waste.
-
Follow the initial rinse with a thorough washing with laboratory detergent and water.
3. Disposal of Unused this compound:
-
Solid Form: Unused or expired solid this compound should be disposed of as non-hazardous chemical waste. It should be in a securely sealed and labeled container.
-
Solutions: Solutions of this compound should be collected in a designated liquid waste container. While not classified as hazardous, it is best practice to avoid disposing of chemical solutions down the drain.
4. Final Disposal:
-
All segregated and labeled this compound waste (both solid and liquid) should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent chemical waste management program. Adhere to all institutional, local, and national regulations for chemical waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for this compound waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
